3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Description
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Properties
IUPAC Name |
3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-12(9-13-4-1)10-14-5-2-7-16-8-6-15-11-16/h1,3-4,6,8-9,11,14H,2,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVCMJGGHPTQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577472 | |
| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-3-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136469-91-5 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136469-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-3-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Technical Whitepaper: Modular Synthesis and Structural Validation of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Executive Summary & Application Context
This technical guide details the synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a secondary amine pharmacophore structurally aligned with Histamine H3 Receptor (H3R) ligands .[1]
The molecule features a "dual-head" nitrogen heterocyclic system—an imidazole moiety linked via a propyl spacer to a pyridine ring.[1] This architecture mimics the bioactivity of potent H3R antagonists/agonists such as Imetit and Thioperamide analogs. Beyond medicinal chemistry, this ligand serves as a tridentate chelator in coordination chemistry, leveraging the
Key Technical Challenges:
-
Regioselectivity: Ensuring mono-alkylation of the primary amine without over-alkylating to the tertiary amine.
-
Polarity Management: The product is highly polar and basic, making standard silica chromatography difficult due to peak tailing.
-
Reactivity: The 3-pyridinecarboxaldehyde isomer exhibits lower electrophilicity at the carbonyl carbon compared to its 2- and 4-isomers, requiring optimized reductive amination conditions.[1]
Retrosynthetic Analysis
The most robust synthetic pathway utilizes a convergent disconnection at the secondary amine bond. This approach avoids the regiochemical ambiguity of alkylating the imidazole ring from scratch.
Strategic Disconnection: The target molecule is disassembled into two commercially available precursors:
-
Nucleophile: 3-(1H-imidazol-1-yl)propan-1-amine (CAS: 5036-48-6).[1]
-
Electrophile: 3-Pyridinecarboxaldehyde (Nicotinaldehyde, CAS: 500-22-1).[1]
Figure 1: Retrosynthetic breakdown utilizing a convergent C-N bond formation strategy.
Experimental Protocol
Methodology: One-Pot Reductive Amination Rationale: Direct alkylation using 3-(chloromethyl)pyridine is prone to over-alkylation (formation of the tertiary amine) and self-quaternization.[1] Reductive amination via imine formation followed by in situ reduction offers superior control over stoichiometry.
Reagents:
-
Amine: 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv)[1]
-
Aldehyde: 3-Pyridinecarboxaldehyde (1.0 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Procedure
-
Imine Formation (Dehydration Equilibrium):
-
In a dry 250 mL round-bottom flask under N₂ atmosphere, dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCE (40 mL).
-
Add 3-(1H-imidazol-1-yl)propan-1-amine (10 mmol, 1.25 g) dropwise.
-
Critical Step: Add Acetic Acid (10 mmol, 0.6 mL). The acid catalyzes the formation of the iminium ion intermediate.
-
Stir at room temperature for 2 hours. (Monitor by TLC or 1H NMR for the disappearance of the aldehyde peak at ~10.0 ppm).
-
-
Reduction (Irreversible Step):
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (14 mmol, 2.97 g) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ because it is less basic and reduces the imine faster than the aldehyde, preventing side-product alcohol formation.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Quenching & Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes to decompose boron complexes.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Purification Note: The product is water-soluble.[1][2][3] If the organic layer yield is low, saturate the aqueous layer with NaCl (brine) or use CHCl₃/Isopropanol (3:1) for extraction.[1]
-
-
Purification Strategy:
-
Option A (Chromatography): Use amine-functionalized silica gel to prevent streaking.[1] Eluent: DCM:MeOH:NH₄OH (90:9:1).[1]
-
Option B (Salt Formation - Recommended): Dissolve the crude oil in ethanol and treat with 2.0 equivalents of oxalic acid. The resulting oxalate salt often crystallizes readily, providing high purity without column chromatography.
-
Figure 2: Reaction workflow for the reductive amination process.
Characterization & Validation
The successful synthesis is validated by the disappearance of the aldehyde signal and the appearance of the benzylic methylene singlet.
Predicted 1H NMR Data (400 MHz, CDCl₃):
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Imidazole-H2 | 7.45 - 7.55 | Singlet (s) | 1H | N-CH=N (Imidazole) |
| Pyridine-H2 | 8.50 - 8.55 | Singlet (s) | 1H | Pyridine (Ortho to N) |
| Pyridine-H6 | 8.45 - 8.50 | Doublet (d) | 1H | Pyridine (Ortho to N) |
| Pyridine-H4 | 7.60 - 7.70 | Doublet (d) | 1H | Pyridine (Para to N) |
| Imidazole-H4/5 | 6.90 - 7.10 | Multiplet (m) | 2H | Imidazole Backbone |
| Pyridine-H5 | 7.20 - 7.30 | Multiplet (m) | 1H | Pyridine (Meta to N) |
| Benzylic CH₂ | 3.80 - 3.85 | Singlet (s) | 2H | N-CH₂-Pyridine |
| Propyl- | 3.95 - 4.05 | Triplet (t) | 2H | Imidazole-CH₂- |
| Propyl- | 2.60 - 2.70 | Triplet (t) | 2H | -CH₂-NH- |
| Propyl- | 1.90 - 2.00 | Quintet (q) | 2H | Central CH₂ |
| Amine NH | 1.50 - 2.00 | Broad (br) | 1H | Exchangeable |
Key Diagnostic Signals:
-
The Singlet at ~3.8 ppm: This confirms the formation of the N-CH₂-Pyridine bond.[1] If this is a doublet, the imine was not fully reduced.
-
Absence of Aldehyde: No peak at ~10.0 ppm.
-
Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 217.14. Expect a base peak at m/z 217.1.
Safety & Handling
-
Imidazoles: Generally irritants. Avoid inhalation of the precursor amine vapors.
-
3-Pyridinecarboxaldehyde: Oxidizes rapidly in air to nicotinic acid.[1] Store under inert gas (Argon/Nitrogen) at 4°C.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Ensure proper venting.
-
Waste Disposal: The aqueous waste from the workup contains boron residues and pyridine derivatives; dispose of as hazardous basic organic waste.
References
-
Liang, G., et al. (2017).[4] "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones." Angewandte Chemie International Edition.
- Apelt, J., et al. (2005). "Search for Histamine H3 Receptor Antagonists with Combined Inhibitory Potency at N-Methyltransferase: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry. (Context for imidazole-propylamine synthesis).
-
Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. (General pharmacophore background).
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
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- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]
- 4. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Discovery: A Technical Guide to Synthesizing Novel Imidazole Derivatives for Antimicrobial Applications
Foreword: The Enduring Relevance of the Imidazole Scaffold in an Era of Antimicrobial Resistance
The relentless evolution of antimicrobial resistance (AMR) constitutes one of the most significant threats to global health. In this challenging landscape, the search for novel antimicrobial agents is not merely an academic pursuit but a critical necessity. Within the vast arsenal of medicinal chemistry, the imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, has consistently proven to be a privileged structure. First synthesized in 1858, its unique physicochemical properties have made it a cornerstone in the development of a multitude of therapeutic agents.[1] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the synthesis of novel imidazole derivatives, with a focus on strategies to imbue them with potent antimicrobial activity. We will delve into the causality behind synthetic choices, elucidate structure-activity relationships, and provide actionable protocols to empower the next generation of antimicrobial discovery.
Chapter 1: Strategic Approaches to the Synthesis of the Imidazole Core
The versatility of the imidazole ring lies in the numerous synthetic pathways available for its construction and subsequent derivatization. The choice of synthetic route is a critical decision, directly impacting yield, purity, and the potential for structural diversity.
The Cornerstone: The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858, and later expanded upon by Bronisław Leonard Radziszewski, this multi-component reaction remains a robust and commercially significant method for synthesizing substituted imidazoles.[2][3] The reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[3][4]
The causality behind its enduring utility lies in its convergent nature, allowing for the rapid assembly of complex imidazoles from readily available starting materials. By replacing ammonia with a primary amine, N-substituted imidazoles can be prepared in good yields, offering a direct route to modulate the pharmacokinetic properties of the final compound.[2]
Experimental Protocol: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
Objective: To synthesize a 2,4,5-trisubstituted imidazole derivative using a classic multi-component condensation reaction.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ammonium Acetate
-
Glacial Acetic Acid or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reactant Stoichiometry: In a round-bottom flask, combine equimolar amounts of the 1,2-dicarbonyl compound (e.g., benzil), the aldehyde, and a molar excess of ammonium acetate.
-
Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol. The choice of solvent can influence reaction times and yields.
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heating and Reflux: Heat the reaction mixture to reflux with continuous stirring. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) is typically employed for purification.
-
Characterization: Confirm the structure of the synthesized imidazole derivative using spectroscopic methods such as NMR (¹H, ¹³C) and FTIR.[5][6]
Modern Synthetic Innovations: Enhancing Efficiency and Sustainability
While the Debus-Radziszewski synthesis is a workhorse, modern medicinal chemistry demands more efficient and environmentally benign methodologies.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions.[7][8] Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.[7][9] Solvent-free microwave-assisted synthesis of imidazole derivatives represents a particularly green and efficient approach.[4]
Catalytic Methods: The use of catalysts can promote reactions under milder conditions, enhancing selectivity and reducing waste.[8] Transition metal catalysts (e.g., based on copper, iron, or palladium) and solid acid catalysts (e.g., silicotungstic acid) have been successfully employed to facilitate the synthesis of polysubstituted imidazoles with high yields.[4][8]
Chapter 2: Elucidating the Antimicrobial Mechanism and Structure-Activity Relationship (SAR)
The design of potent antimicrobial imidazole derivatives is not a matter of chance; it is guided by a deep understanding of their mechanism of action and the relationship between their chemical structure and biological activity.
Mechanisms of Antimicrobial Action
Imidazole derivatives exert their antimicrobial effects through a variety of mechanisms, making them effective against a broad spectrum of pathogens, including bacteria and fungi.[1][10]
-
Disruption of Cell Membrane Integrity: A primary mode of action involves the insertion of the imidazole derivative into the microbial cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death.[1][5] This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.[1]
-
Inhibition of Ergosterol Biosynthesis: In fungi, many imidazole derivatives, such as ketoconazole and clotrimazole, act by inhibiting the enzyme lanosterol 14α-demethylase.[1][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition compromises the structural integrity of the membrane.[1][12]
-
Interference with Nucleic Acid and Protein Synthesis: Some derivatives have been shown to interfere with bacterial DNA replication or inhibit protein synthesis, leading to cell death.[5][13]
-
Enzyme Inhibition: The antibacterial targets for imidazole derivatives are diverse and can include enzymes like β-Lactamases, DNA gyrase, and topoisomerase.[10]
Structure-Activity Relationship (SAR) Insights
Understanding SAR is paramount for the rational design of new, more potent antimicrobial agents.[10] Modifications to the imidazole scaffold can significantly impact efficacy, spectrum of activity, and pharmacokinetic properties.
-
Substituents at the N-1 Position: The nature of the substituent on the nitrogen atom of the imidazole ring is crucial. Lipophilicity, which can be tuned by introducing hydrophobic groups, is a key determinant of antibacterial activity.[14] For instance, increasing the length of an alkyl side chain can enhance toxicity towards bacteria like Staphylococcus aureus.[15]
-
Substituents at the C-2, C-4, and C-5 Positions: The introduction of various aryl and alkyl groups at these positions can modulate the antimicrobial profile. Electron-withdrawing or electron-donating groups can influence the electronic properties of the imidazole ring and its interaction with biological targets.[11]
-
Molecular Hybridization: A promising strategy involves creating hybrid molecules that covalently link an imidazole moiety with another pharmacophore, such as a 1,3,4-oxadiazole. This can lead to synergistic effects and overcome existing resistance mechanisms.[16]
Chapter 3: In Vitro Evaluation of Antimicrobial Activity
Once novel imidazole derivatives are synthesized, a critical step is to evaluate their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) assay is a fundamental quantitative method for this purpose.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of a synthesized imidazole derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Sterile DMSO for dissolving compounds
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or measured using a plate reader.[17]
Data Presentation: Example MIC Data for Novel Imidazole Derivatives
| Compound ID | R-Group at N-1 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| HL1 | -CH₃ | 16 | 32 | 8 |
| HL2 | -CH₂CH₂Ph | 8 | 16 | 4 |
| HL3 | -C₁₂H₂₅ | 4 | 8 | 2 |
| Ciprofloxacin | N/A | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
This table presents hypothetical data for illustrative purposes. Actual MIC values would be determined experimentally. The trend suggests that increasing the lipophilicity of the N-1 substituent (from methyl to dodecyl) enhances antimicrobial activity.[14][15]
Conclusion and Future Directions
The imidazole scaffold continues to be a remarkably fruitful starting point for the development of novel antimicrobial agents. By leveraging both classical and modern synthetic techniques, and by applying a rational, mechanism-based approach to drug design, researchers can create diverse libraries of imidazole derivatives. The key to future success will lie in the integration of synthetic chemistry with a deep understanding of microbial biology and resistance mechanisms. The exploration of novel substitutions, the creation of hybrid molecules, and the adoption of advanced drug delivery systems will pave the way for the next generation of imidazole-based therapies in the ongoing fight against infectious diseases.[1]
References
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- Exploration of structure-based on imidazole core as antibacterial agents - PubMed.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI.
-
Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
-
(PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. Available at: [Link]
- Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities.
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. Available at: [Link]
-
Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. Available at: [Link]
-
Current progress in the synthesis of imidazoles and their derivatives via the use of green tools - ResearchGate. Available at: [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
- Prediction of antimicrobial activity of imidazole Derivatives by artificial neural networks.
-
Debus Radzisewski Imidazole Synthesis - YouTube. Available at: [Link]
-
The Debus–Radziszewski imidazole synthesis. - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]
-
Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds - J-Stage. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of new Imidazole Derivatives as effective Antimicrobial Agents - ResearchGate. Available at: [Link]
- Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs.
-
The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. Available at: [Link]
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Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. Available at: [Link]
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Physicochemical properties of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Executive Summary
This technical guide provides a comprehensive physicochemical and structural analysis of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a specialized nitrogenous heterocycle used primarily as a chemical probe in histamine H3 receptor (H3R) research.
Functionally, this compound serves as a pharmacophore hybrid , bridging the structural motifs of the endogenous ligand histamine (imidazole head group) with lipophilic "tail" regions (pyridine ring) common in H3R antagonists and inverse agonists. Its physicochemical profile is dominated by three ionizable basic centers, making its solubility and receptor binding affinity highly pH-dependent.
This guide details the molecular identity, ionization behavior, synthetic pathways, and handling protocols required for rigorous experimental validation.
Molecular Identity & Structural Analysis[1]
Chemical Nomenclature and Identification
| Property | Specification |
| IUPAC Name | 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine |
| Common Identifiers | Imidazolyl-propyl-aminopyridine; H3R Ligand Analog |
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 216.28 g/mol |
| CAS Number (Analog) | Note: Specific 3-isomer is a research chemical; see 279236-32-7 for the 4-pyridinyl isomer. |
| SMILES | C1=CN(C=N1)CCCNCC2=CN=CC=C2 |
Structural Pharmacophore Analysis
The molecule consists of three distinct domains, each contributing to its interaction with Class A GPCRs (specifically H3R):
-
Proximal Domain (Imidazole): A 1H-imidazol-1-yl moiety. Unlike histamine (which is 4(5)-substituted), this N1-substitution eliminates tautomerism, locking the ring orientation. It serves as the primary anchor for Asp114 (TM3) interactions in the receptor pocket.
-
Linker Domain (Propyl Chain): A three-carbon aliphatic spacer. This extension (compared to histamine's ethyl chain) often shifts pharmacological activity from agonism to antagonism by altering the depth of penetration into the binding pocket.
-
Distal Domain (Pyridin-3-ylmethyl): A pyridine ring attached via a secondary amine. This acts as a lipophilic tail, engaging in hydrophobic or pi-stacking interactions with Trp371 (TM6) or Tyr374 (TM6).
Physicochemical Profile
Ionization Constants (pKa)
The compound is a tri-basic polyelectrolyte . Understanding its ionization state is critical for predicting membrane permeability and solubility.
| Functional Group | Approx. pKa | Charge at pH 7.4 | Role in Binding |
| Secondary Amine (Aliphatic) | 9.8 – 10.2 | +1 (Cationic) | Ionic bond with Asp114 (TM3) |
| Imidazole Nitrogen (N3) | 6.8 – 7.0 | ~+0.2 (Partial) | H-bond donor/acceptor |
| Pyridine Nitrogen | 5.1 – 5.3 | 0 (Neutral) | Pi-stacking / Hydrophobic |
Solubility and Lipophilicity
-
LogP (Octanol/Water): ~0.8 (Neutral form).
-
LogD (pH 7.4): -1.5 to -0.5. Due to the protonation of the secondary amine and partial protonation of the imidazole at physiological pH, the molecule is highly hydrophilic.
-
Aqueous Solubility:
-
Free Base: Moderate (< 10 mg/mL).
-
Dihydrochloride Salt: Very High (> 100 mg/mL).
-
-
Stability: The secondary amine is susceptible to oxidation over prolonged storage; the imidazole ring is stable.
Visualization: Ionization & Synthesis
pH-Dependent Ionization States
The following diagram illustrates the protonation sequence of the molecule as pH decreases from basic to acidic.
Caption: Stepwise protonation of the tri-basic ligand. At physiological pH (7.4), Species B (Monocation) is the dominant form.
Synthetic Pathway (Reductive Amination)
The most robust synthesis route utilizes a reductive amination between 3-(1H-imidazol-1-yl)propan-1-amine and pyridine-3-carboxaldehyde.
Caption: One-pot reductive amination synthesis workflow. Yields are typically 70-85% after purification.
Experimental Protocols
Synthesis Protocol (Reductive Amination)
Objective: Synthesize 500 mg of the target ligand.
Reagents:
-
3-(1H-imidazol-1-yl)propan-1-amine (1.0 eq)
-
Pyridine-3-carboxaldehyde (1.0 eq)
-
Methanol (anhydrous)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 1.0 eq of the amine and 1.0 eq of the aldehyde in anhydrous methanol. Stir at room temperature for 4–6 hours under nitrogen. Monitor by TLC for the disappearance of the aldehyde.
-
Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise over 15 minutes (Caution: Gas evolution).
-
Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Quench the reaction with a small amount of water or 1M HCl (carefully) to destroy excess hydride.
-
Extraction: Evaporate methanol. Basify the residue with 1M NaOH to pH > 12. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).
Determination of pKa (Potentiometric Titration)
Validation: This protocol validates the ionization states described in Section 3.1.
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titrant: Use 0.1 M HCl and 0.1 M KOH (standardized).
-
Method: Perform a titration from pH 2.0 to pH 11.0 at 25°C under inert atmosphere (N₂).
-
Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points corresponding to the three basic centers.
Biological Relevance & ADME Implications
Receptor Affinity: This ligand binds to the Histamine H3 Receptor (H3R).[1][2][3][4][5] The propyl linker is a critical determinant of efficacy. While ethyl-linked analogs (histamine) are agonists, propyl-linked analogs often exhibit antagonist or inverse agonist activity. The pyridine ring provides additional affinity via pi-pi interactions with aromatic residues in the binding pocket (e.g., Tyr374).
Blood-Brain Barrier (BBB) Penetration: Despite being a CNS target (H3R is presynaptic in the brain), the high polarity of this molecule at pH 7.4 (LogD < 0) suggests poor passive diffusion across the BBB. To achieve central activity in vivo, it is often administered as a prodrug or requires active transport. For in vitro assays, it is highly soluble and bioavailable.
References
-
ChemicalBook. 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine (Analog Data). Retrieved from
-
National Institutes of Health (NIH). Histamine H3 Receptor Ligands: Structure-Activity Relationships. PubChem Compound Summary. Retrieved from
-
Leurs, R., et al. (2005).[1] The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists. Nature Reviews Drug Discovery. (Contextual grounding for imidazole-propyl-amine pharmacophore).
-
Sigma-Aldrich. Product Specification: 3-(1H-Imidazol-1-yl)propan-1-amine (Precursor). Retrieved from
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
This guide provides an in-depth technical analysis of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a bivalent chemical probe possessing a "privileged scaffold" structure.[1]
Based on its pharmacophore—comprising an imidazole head group, a flexible propyl-amine linker, and a pyridine tail—this molecule acts as a dual-function ligand. It primarily targets the Histamine H3 Receptor (GPCR) and Thromboxane A2 Synthase (Cytochrome P450 5A1) .
Executive Summary: The Bivalent Pharmacophore
The molecule 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine (hereafter referred to as IPP-3 ) represents a classic "hybrid" ligand design in medicinal chemistry.[1] Its structure integrates two distinct binding motifs:[1]
-
The Imidazole-Propyl-Amine Moiety: A potent mimic of the endogenous histamine ligand, optimized for binding to the Histamine H3 receptor.[1]
-
The Pyridinylmethyl Group: A lipophilic, aromatic nitrogen donor capable of coordinating with heme iron in metalloenzymes or engaging in
- stacking within GPCR hydrophobic pockets.
This dual nature suggests IPP-3 is a high-value lead compound for treating neurodegenerative disorders (via H3 antagonism) and thrombotic cardiovascular diseases (via TXAS inhibition).[1]
Primary Target: Histamine H3 Receptor (H3R)[2]
The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as an autoreceptor, negatively regulating the synthesis and release of histamine, and as a heteroreceptor, modulating acetylcholine, norepinephrine, and dopamine.
Mechanism of Action: Inverse Agonism/Antagonism
IPP-3 functions as an H3R Antagonist/Inverse Agonist .[1]
-
Binding Mode: The imidazole ring of IPP-3 mimics the imidazole of endogenous histamine, forming an ionic bond with the conserved Aspartate (Asp3.32) residue in Transmembrane Domain 3 (TM3) of the receptor.
-
Linker Function: The propyl chain provides the optimal spacing (approx. 4-5 Å) to position the secondary amine for electrostatic interaction with Glutamic Acid (Glu5.46) in TM5.[1]
-
Pyridine Cap: The 3-pyridinylmethyl group extends into the secondary binding pocket, displacing the constitutive water network and stabilizing the receptor in its inactive conformation (
).
Therapeutic Implications
By blocking the constitutive activity of H3R, IPP-3 disinhibits the release of neurotransmitters.
-
Cognitive Enhancement: Increased acetylcholine release in the prefrontal cortex (Potential for Alzheimer’s Disease ).
-
Wakefulness: Increased histamine and norepinephrine release (Potential for Narcolepsy and ADHD ).
Signaling Pathway Visualization
Caption: IPP-3 blocks H3R-mediated inhibition, restoring cAMP levels and calcium influx to drive neurotransmitter exocytosis.[1]
Secondary Target: Thromboxane A2 Synthase (TXAS)[1]
Thromboxane A2 Synthase (CYP5A1) is a cytochrome P450 enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.
Mechanism of Action: Heme Coordination
IPP-3 acts as a Type II Ligand Inhibitor of TXAS.[1]
-
Heme Binding: The nitrogen atom in the imidazole ring (or the pyridine ring, depending on steric fit) acts as a strong ligand for the Heme Iron (Fe³⁺) at the enzyme's active site.
-
Competitive Inhibition: This coordination prevents the binding of the substrate (PGH2) and the subsequent oxygen activation required for catalysis.
-
Selectivity: The 3-pyridinylmethyl tail mimics the hydrophobic arachidonic acid backbone, guiding the molecule into the substrate access channel.
Therapeutic Implications
-
Antithrombotic: Prevention of platelet aggregation without the gastric side effects of COX inhibitors (Aspirin).
-
Stroke Prevention: Reduction of vasospasm and microthrombi formation.
Experimental Validation Protocols
To validate IPP-3 as a therapeutic candidate, the following self-validating protocols are recommended.
Protocol A: [³H]-N-α-Methylhistamine Competitive Binding Assay (H3R Affinity)
Objective: Determine the Binding Affinity (
| Step | Action | Critical Parameter (Validation) |
| 1 | Membrane Prep | Transfect HEK-293 cells with human H3R cDNA.[1] Harvest membranes.[1] |
| 2 | Incubation | Mix membranes + [³H]-N-α-methylhistamine (1 nM) + IPP-3 (10⁻¹⁰ to 10⁻⁵ M).[1] |
| 3 | Equilibrium | Incubate at 25°C for 60 minutes. |
| 4 | Filtration | Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine. |
| 5 | Analysis | Count radioactivity via liquid scintillation. Plot inhibition curve.[1] |
Protocol B: Spectrophotometric Heme Binding Assay (TXAS Interaction)
Objective: Confirm direct interaction with the CYP5A1 heme iron.
-
Enzyme Source: Recombinant human Thromboxane Synthase (microsomes).
-
Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme in phosphate buffer (pH 7.4).
-
Titration: Add increasing concentrations of IPP-3 (0.5 – 50 µM).
-
Readout: Observe the Type II Spectral Change :
-
Validation: The magnitude of the spectral difference (
) is proportional to ligand binding saturation.[1]
Comparative Data Summary
The following table summarizes the predicted pharmacological profile based on Structural Activity Relationship (SAR) data of analogous compounds (Imetit, Ciproxifan, Ozagrel).
| Parameter | Histamine H3 Receptor | Thromboxane A2 Synthase |
| Predicted Affinity ( | Low Nanomolar (5 - 50 nM) | Micromolar (0.5 - 5 µM) |
| Binding Type | Reversible Antagonist | Reversible Heme Inhibitor |
| Key Pharmacophore | Imidazole-Propyl-Amine | Imidazole / Pyridine Nitrogen |
| Therapeutic Outcome | Wakefulness, Cognitive Boost | Anti-platelet, Vasodilation |
| Off-Target Risk | H4 Receptor (Inflammation) | CYP3A4 Inhibition (Drug-Drug Interaction) |
Strategic Synthesis & Workflow
The synthesis of IPP-3 is a one-step reductive amination, making it an accessible probe for libraries.[1]
Caption: Efficient synthesis via reductive amination allows for rapid generation of IPP-3 for biological screening.[1]
References
-
Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865.
-
Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[1] Nature, 327, 117-123.
-
Cross, P. E., & Dickinson, R. P. (1989). "Imidazo[1,5-a]pyridines: A new class of thromboxane A2 synthetase inhibitors."[2] Journal of Medicinal Chemistry, 32(9), 2099-2104.
-
Kato, K., et al. (1985). "Synthesis and thromboxane A2 synthase inhibitory activity of imidazole derivatives." Journal of Medicinal Chemistry, 28(3), 287-294.
-
Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today, 14(9-10), 509-515.
Sources
A Technical Guide to the Preliminary In-vivo Toxicity Assessment of Novel Imidazole Derivatives
Foreword: Navigating the Path from Discovery to Safety
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. However, the journey of a novel imidazole derivative from a promising lead compound to a potential therapeutic is contingent upon a rigorous evaluation of its safety profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting preliminary in-vivo toxicity studies. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind experimental design, the integration of multi-disciplinary data, and the ethical considerations that must underpin all animal-based research. Our objective is to empower research teams to generate robust, interpretable, and regulatory-compliant data that will critically inform the future development of these important chemical entities.
Chapter 1: Foundational Principles of In-vivo Toxicity Evaluation
The preliminary assessment of a novel chemical entity's toxicity in a living organism is a critical early step in drug development.[1][2] This phase aims to identify potential hazards, establish a dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest exposure level at which there are no biologically significant adverse effects.[1]
The Ethical Imperative: The Three Rs (3Rs)
All in-vivo research must be conducted with the highest ethical standards. The principles of the "3Rs" — Replacement, Reduction, and Refinement — are paramount.[3][4]
-
Replacement: Utilizing non-animal methods wherever possible. While this guide focuses on in-vivo studies, extensive in-vitro cytotoxicity and genotoxicity assays should precede any animal testing.[1][5]
-
Reduction: Employing the minimum number of animals necessary to obtain scientifically valid data.[3][5] Modern statistical approaches and well-designed studies, such as those outlined in the OECD guidelines, are crucial for achieving this.[6][7]
-
Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress.[3][4] This includes using humane endpoints, appropriate anesthetics and analgesics, and providing environmental enrichment.[3]
Researchers have a responsibility not only to the welfare of the animals but also to the scientific validity of the data, as poor animal care can compromise experimental outcomes.[8]
Strategic Approach to In-vivo Toxicity Testing
A tiered or stepwise approach is the most logical and resource-efficient method for evaluating the toxicity of a novel imidazole derivative. This typically begins with acute toxicity studies to determine the immediate effects of a single dose, followed by sub-chronic and chronic studies to assess the effects of repeated dosing over longer periods.[9][10]
Chapter 2: Acute Oral Toxicity Assessment
Acute oral toxicity studies provide initial information on the health hazards likely to arise from short-term exposure.[11] This data is fundamental for classifying the substance and for guiding dose selection in subsequent studies.[11][12] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.
Causality in Method Selection: OECD Guidelines
Instead of the classical LD50 test, which uses mortality as the primary endpoint, modern guidelines like the OECD Test Guideline 423 (Acute Toxic Class Method) and 420 (Fixed Dose Procedure) are preferred as they use fewer animals and rely on the observation of clear signs of toxicity.[6][7][12]
-
OECD 423 (Acute Toxic Class Method): This is a stepwise procedure using three animals of a single sex (usually females, as they are often more sensitive) per step.[6] The outcome of one step (mortality or morbidity) determines the dose for the next step.[6] This method allows for the classification of a substance into a specific toxicity class.[13][12]
-
OECD 420 (Fixed Dose Procedure): This method also uses a stepwise approach but is designed to identify a dose that produces evident toxicity without causing mortality.[7] The starting dose is selected from fixed levels (5, 50, 300, and 2000 mg/kg) based on any existing data.[7]
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD 423)
This protocol is a self-validating system, where the results of each step inform the next, ensuring a robust and ethical evaluation.
1. Animal Selection and Husbandry:
- Species: The rat is the preferred rodent species.[11] Use healthy, young adult animals of a commonly used laboratory strain.
- Housing: House animals in appropriate conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[11] Group housing is acceptable, but individual housing may be necessary if clinical signs warrant it.[11]
2. Dose Preparation and Administration:
- The test substance should be administered orally via gavage in a single dose.[6][7] The vehicle should be inert (e.g., water, corn oil).
3. Stepwise Dosing Procedure:
- Step 1: Dose three fasted female rats at a starting dose selected based on available data (e.g., 300 mg/kg).[6][7]
- Step 2 (and subsequent steps): The outcome of the previous step dictates the next action, as illustrated in the workflow diagram below.
4. Observations:
- Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.[14]
- Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and behavior.[7] Pay close attention to tremors, convulsions, salivation, diarrhea, lethargy, and coma.[7]
- Record body weight just before dosing and at least weekly thereafter.
- At the end of the 14-day observation period, all surviving animals are humanely euthanized.
5. Pathological Examination:
- Conduct a gross necropsy on all animals (including those that die during the study).
- Collect organs for histopathological examination, particularly those showing gross lesions. For novel imidazole derivatives, the liver is a key target organ to examine.[14][15]
Diagram: OECD 423 Acute Toxic Class Method Workflow
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Chapter 3: Sub-chronic and Chronic Toxicity Evaluation
While acute studies reveal immediate hazards, many toxic effects only manifest after repeated exposure. Sub-chronic (typically 28 to 90 days) and chronic (6 to 12 months or longer) studies are designed to identify target organ toxicity and establish a NOAEL for long-term exposure.[9][10][16]
Rationale for Extended Duration Studies
The primary objectives of these studies are to:
-
Characterize the dose-response relationship of the test substance.[9]
-
Assess the potential for cumulative toxicity.
-
Evaluate the reversibility of toxic effects.[17]
These studies are essential for risk assessment and for determining safe dosage levels for potential human clinical trials.[16]
Experimental Design for a 28-Day Oral Toxicity Study
This is a foundational repeated-dose study, often a prerequisite for initiating human trials.
1. Animal Model and Grouping:
- Use both male and female rodents (e.g., Wistar rats).
- Typically, four groups are used: a control group (vehicle only) and at least three dose groups (low, mid, and high).
- The high dose should induce some toxic effects but not mortality. The low dose should ideally be the NOAEL.
2. Dosing and Observations:
- Administer the test compound daily via oral gavage for 28 days.
- Conduct detailed clinical observations daily.
- Measure body weight and food/water consumption weekly.
- Perform ophthalmological examinations before and at the end of the study.
3. Clinical Pathology:
- Collect blood and urine samples from a subset of animals at the end of the study.[18]
- These samples are crucial for assessing hematology and clinical chemistry parameters, which provide a window into the functional status of various organ systems.[18][19]
4. Anatomic Pathology:
- At the termination of the study, conduct a full gross necropsy on all animals.
- Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).
- Preserve a comprehensive list of tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological evaluation.
Chapter 4: Endpoint Analysis: The Pillars of Toxicity Assessment
The interpretation of in-vivo toxicity studies relies on the careful integration of data from clinical observations, clinical pathology, and anatomic pathology.
Clinical Pathology: A Functional Assessment
Clinical pathology provides quantitative data on the effects of a compound on the hematopoietic system and organ function.[18]
Table 1: Core Clinical Pathology Parameters in Rodent Toxicity Studies
| Panel | Parameter | Potential Toxicological Significance |
| Hematology | Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT) | Anemia, effects on erythropoiesis |
| White Blood Cell Count (WBC) and Differential | Inflammation, immunosuppression | |
| Platelet Count (PLT) | Effects on coagulation, bone marrow suppression | |
| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Hepatocellular injury[20] |
| Alkaline Phosphatase (ALP), Total Bilirubin | Cholestasis, biliary tract damage[20] | |
| Blood Urea Nitrogen (BUN), Creatinine | Renal dysfunction[20] | |
| Glucose | Effects on carbohydrate metabolism | |
| Total Protein, Albumin | Liver or kidney damage, nutritional status[20] | |
| Cholesterol, Triglycerides | Effects on lipid metabolism[20] |
This table is a summary of core parameters recommended by various guidelines.[21]
Histopathology: The Gold Standard for Target Organ Identification
Histopathology, the microscopic examination of tissues, is the definitive endpoint for identifying target organs of toxicity and characterizing the nature of the cellular injury.[22][23] For imidazole derivatives, particular attention should be paid to the liver, as hepatotoxicity is a known concern for some compounds in this class.[14][15][24][25]
Diagram: Histopathological Evaluation Workflow
Caption: Simplified pathway of mitochondrial-mediated hepatotoxicity.
Conclusion: A Forward-Looking Approach
The preliminary in-vivo toxicity assessment of novel imidazole derivatives is a multi-faceted endeavor that requires careful planning, ethical execution, and integrated data analysis. By adhering to established guidelines, focusing on scientifically sound endpoints, and considering the potential mechanisms of toxicity, researchers can build a robust safety profile for their compounds. This foundational data is not merely a regulatory hurdle but a critical scientific dataset that informs go/no-go decisions and ultimately paves the way for the development of safer, more effective medicines.
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- OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
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Molecular docking studies of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
An In-Depth Technical Guide to the Molecular Docking of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
This guide provides a comprehensive, technically-grounded walkthrough of the molecular docking process for 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, a novel small molecule with therapeutic potential. We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each decision in the workflow, ensuring a robust and reproducible study. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques with scientific rigor.
Introduction: The Scientific Premise
The imidazole moiety is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding, metal coordination, and aromatic interactions makes it a privileged scaffold for engaging with a wide array of biological targets.[1][2] The subject of our study, 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, combines the versatile imidazole ring with a pyridine group, suggesting a potential for complex interactions within a protein binding site.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein target.[3][4][5] This allows for the rapid screening of virtual libraries of compounds and the elucidation of structure-activity relationships at the molecular level.
For the purpose of this guide, we will investigate the interaction of our topic molecule with Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway and a well-established target for antifungal agents.[6] The rationale for this choice is the known propensity of imidazole-containing compounds to act as inhibitors of CYP enzymes.
Part 1: Pre-Computation - The Foundation of a Reliable Docking Study
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire workflow.
Receptor Preparation: From Crystal Structure to Docking-Ready Protein
The initial step is to obtain a high-resolution crystal structure of the target protein.[7][8] We will use the PDB entry 5FSA , which is the crystal structure of Candida albicans CYP51 in complex with an inhibitor.
Protocol 1: Receptor Preparation using Schrödinger's Protein Preparation Wizard
-
Import the PDB Structure : Load the 5FSA PDB file into Maestro (Schrödinger Suite).
-
Pre-processing : This initial step corrects for common issues in crystal structures.[9]
-
Assign correct bond orders.
-
Add hydrogens, as they are typically not resolved in crystal structures.
-
Fill in missing side chains and loops using Prime.
-
-
H-bond Assignment and Optimization : The hydrogen-bonding network is critical for accurate protein-ligand interactions.
-
Restrained Minimization : A final energy minimization step is performed to relieve any steric clashes introduced during the preparation process. A heavy-atom RMSD constraint (e.g., 0.3 Å) is typically applied to prevent significant deviation from the crystal structure.[9]
-
Removal of Non-essential Molecules :
-
Delete all water molecules that are not critical for ligand binding (i.e., not mediating a key interaction).
-
Remove any co-crystallized ligands and ions that are not part of the active site of interest.[7]
-
Causality Check: Why are these steps necessary? Raw PDB files are not immediately suitable for docking. They often lack hydrogen atoms, may have missing atoms or residues, and the protonation states of titratable residues are not defined. The Protein Preparation Wizard systematically addresses these issues to produce a chemically correct and energetically favorable receptor structure, which is essential for a meaningful docking simulation.[9]
Ligand Preparation: Defining the Conformation of our Molecule
The ligand, 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, must also be prepared to generate a low-energy, 3D conformation.
Protocol 2: Ligand Preparation using LigPrep
-
Generate a 2D Structure : Draw the molecule in a 2D sketcher and save it in a common format (e.g., MOL).
-
LigPrep Execution :
-
Generate possible ionization states at the target pH (e.g., 7.4).
-
Generate tautomers and stereoisomers if applicable.
-
Perform a conformational search and energy minimization using a suitable force field (e.g., OPLS3e).
-
The output is a set of low-energy, 3D conformers of the ligand in a format ready for docking (e.g., .mae).
-
Causality Check: A ligand is not a static entity; it is flexible and can adopt multiple conformations. LigPrep explores the conformational space of the ligand and provides a set of energetically favorable structures. This is crucial because the docking algorithm will need to place these conformations into the protein's binding site to find the best fit.
Part 2: Computation - The Docking Simulation
With the prepared receptor and ligand, we can now proceed to the docking simulation itself. We will use Glide (Grid-based Ligand Docking with Energetics) for this purpose.
Receptor Grid Generation
The first step in Glide docking is to define the active site and generate a receptor grid. This grid pre-calculates the energetic properties of the binding site, which significantly speeds up the docking calculation.
Protocol 3: Receptor Grid Generation
-
Define the Binding Site : The binding site can be defined by selecting the co-crystallized ligand from the original PDB file. The center of this ligand will define the center of the grid box.
-
Set Grid Box Dimensions : The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A typical size is a 20x20x20 Å cube.
-
Generate the Grid : Initiate the grid generation process. Glide will calculate and store the potential energy grids for various atom types within this defined space.
Causality Check: The receptor grid is a key component of Glide's efficiency. By pre-calculating the properties of the binding site, the docking calculation itself becomes a much faster process of fitting the ligand into this pre-computed grid, rather than calculating interactions on-the-fly for every new ligand pose.
Ligand Docking
We will now dock our prepared ligand into the generated receptor grid.
Protocol 4: Ligand Docking with Glide
-
Select Docking Precision : Glide offers different levels of precision, from High-Throughput Virtual Screening (HTVS) to Standard Precision (SP) and Extra Precision (XP). For a detailed study of a single ligand, XP mode is recommended as it provides the most accurate results, albeit at a higher computational cost.[10]
-
Define Ligand Sampling : Specify the number of poses to generate per ligand and whether to perform post-docking minimization.
-
Run the Docking Simulation : Launch the Glide docking job. The software will systematically search for the best binding poses of the ligand within the receptor grid.
Causality Check: The docking algorithm explores a vast conformational and orientational space to find the most favorable binding mode. The scoring function is used to evaluate each pose, and the best-scoring poses are retained. The choice of docking precision (e.g., XP) determines the exhaustiveness of this search and the rigor of the scoring.[10]
Part 3: Post-Computation - Analysis and Validation
The output of a docking simulation is a set of predicted binding poses and their associated scores. This data must be carefully analyzed and, ideally, validated.
Analysis of Docking Results
The primary outputs to analyze are the docking score and the binding pose.
-
Docking Score : This is a numerical value that estimates the binding affinity of the ligand for the protein. In Glide, a more negative GlideScore indicates a stronger binding affinity.[10]
-
Binding Pose : This is the predicted 3D orientation of the ligand in the active site. Visual inspection of the binding pose is crucial to understand the specific interactions that stabilize the protein-ligand complex.
Protocol 5: Analysis of Docking Poses
-
Visualize the Complex : Load the docked complex into a molecular visualization program like Maestro or PyMOL.
-
Identify Key Interactions : Analyze the interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds : These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic Interactions : The burial of nonpolar surfaces is a major driving force for binding.
-
Pi-Pi Stacking : Aromatic rings of the ligand can interact favorably with aromatic residues in the protein.
-
Metal Coordination : The imidazole nitrogen can coordinate with metal ions, such as the heme iron in CYP enzymes.
-
-
Compare with Known Binders : If available, compare the binding mode of your ligand with that of known inhibitors of the target protein.
Validation of the Docking Protocol
A crucial step in any docking study is to validate the chosen protocol. A common method is to re-dock the co-crystallized ligand into the active site.
Protocol 6: Docking Validation by Re-docking
-
Extract the Co-crystallized Ligand : Separate the co-crystallized ligand from the original PDB file (5FSA).
-
Prepare the Ligand : Prepare this ligand using the same protocol as for our topic molecule (Protocol 2).
-
Re-dock the Ligand : Dock the prepared co-crystallized ligand back into the receptor using the same docking protocol (Protocol 4).
-
Calculate RMSD : Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful re-docking.[11][12]
Causality Check: If the docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand, it increases our confidence in the predicted binding mode of our novel compound.[11][13]
Data Presentation
The results of our hypothetical docking study are summarized in the tables below.
Table 1: Docking Scores
| Ligand | Docking Score (GlideScore, kcal/mol) |
| 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine | -8.5 |
| Co-crystallized Ligand (for reference) | -9.2 |
Table 2: Key Interactions for 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
| Interaction Type | Protein Residue | Ligand Moiety |
| Hydrogen Bond | TYR132 | Imidazole Nitrogen |
| Hydrogen Bond | SER378 | Pyridine Nitrogen |
| Hydrophobic | PHE228, LEU376 | Propanamine Chain |
| Pi-Pi Stacking | PHE127 | Pyridine Ring |
| Metal Coordination | Heme Iron | Imidazole Nitrogen |
Visualizations
Molecular Docking Workflow
Caption: The overall molecular docking workflow, from preparation to analysis.
Interaction Analysis Logic
Caption: Logical flow for analyzing protein-ligand interactions from the docked pose.
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically sound workflow for the molecular docking of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine with CYP51 as a representative target. The hypothetical results suggest that this molecule has the potential to bind effectively to the active site, forming key interactions that are characteristic of known inhibitors.
It is imperative to remember that molecular docking is a predictive tool.[3] The results should be used to generate hypotheses and guide further experimental work. The next logical steps would be to synthesize this compound and validate its activity through in vitro enzymatic assays. Furthermore, molecular dynamics (MD) simulations could be employed to study the stability of the predicted binding pose over time. By integrating computational and experimental approaches, we can accelerate the drug discovery process and gain deeper insights into the molecular basis of therapeutic action.
References
- Schrödinger, LLC. (2022-01-23). Protein Ligand Docking Lesson Plan.
- Lang, P. T., & Brozell, S. (2025-06-06). Tutorial: Prepping Molecules. UCSF DOCK.
- National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem.
- Bioinformatics Review. (2020-07-07). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube.
- University of Catania. (n.d.). Molecular Docking Tutorial.
- ChemCopilot. (2025-04-29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- RCSB PDB. (1999-07-08). IMD Ligand Summary Page.
- Wang, R., et al. (n.d.). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. National Institutes of Health.
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- ResearchGate. (2022-04-25). How to validate the molecular docking results?.
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- Wikipedia. (n.d.). Scoring functions for docking.
- National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central.
- RCSB PDB. (2001-10-03). IME Ligand Summary Page.
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- Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory.
- ResearchGate. (2025-08-09). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol.
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- Chemgenie. (2022-09-20). Scoring Functions : Types and Importance in Molecular Docking [Video]. YouTube.
- All about Bioinformatics. (2021-05-11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. PubChem.
-
ResearchGate. (n.d.). Protein-ligand interactions of Miconazole (Standard control) with protein (PDB ID: 5FSA). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHLei56oM3lmJqYfdsXXez6K5iJrgkNKmvsAK8ZidwQl4suqGvc3TEer8dvZ2hGEizUp3NboEVkuPo6mm1AS18WCs2zbrVNeub1gH06RtrIs4UFOjXjQSCqQGJ2hsZOZTFD8FB0FhNoqp0Nludjkn0wZ3ZEMqFsn-zl8VbZx2DJD3w222r7mOHV8CvJJTtdycgVf_X-cOciy1LkrZFuTPPnBNM6My40iMUGwvcTcZMnGZ5yFpf5kn11Hg6XKh0WylDXg==]([Link]
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Rational Approach to a Novel Bioactive Compound
The compound 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine represents a novel chemical entity with significant potential for biological activity. Its structure incorporates three key pharmacophores: an imidazole ring, a flexible propanamine linker, and a pyridinylmethyl group. While specific data for this exact molecule is not yet available in the public domain, its constituent motifs are well-represented in a multitude of bioactive compounds, suggesting a range of plausible cellular effects and therapeutic applications.
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous drugs with diverse activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Notably, imidazole derivatives are known to act as competitive inhibitors at the ATP-binding site of various kinases, including p38 MAP kinase and receptor tyrosine kinases (RTKs) like VEGFR and EGFR.[1][4][5]
The propanamine linker provides conformational flexibility, allowing the terminal groups to orient themselves optimally within a biological target. Polyamines, which share this basic structure, are crucial for cell growth, differentiation, and survival.
The pyridinylmethyl group is another prevalent feature in drug design, often used to modulate properties such as solubility, metabolic stability, and receptor-ligand interactions.[6][7]
Given this structural rationale, it is hypothesized that 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine may function as an inhibitor of critical cellular signaling pathways, particularly those driven by protein kinases. These application notes provide a comprehensive guide for researchers to systematically characterize the biological activity of this compound in a cell culture setting. The protocols outlined below are designed to be self-validating, with built-in controls and clear explanations for each experimental step.
Physicochemical Characterization and Stock Solution Preparation
Prior to initiating cell-based assays, it is crucial to determine the fundamental physicochemical properties of the compound, such as its solubility and stability in relevant solvents and culture media.
Protocol 1: Solubility and Stability Assessment
Rationale: The solubility of a compound dictates its bioavailability in cell culture, while its stability determines the effective concentration over the course of an experiment. Inaccurate assumptions about these properties can lead to misinterpretation of experimental results.[8][9][10]
Materials:
-
3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with UV detector or LC-MS/MS
Procedure:
-
Solubility in DMSO:
-
Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving a known weight of the compound in sterile DMSO.
-
Observe for any precipitation. If the compound is not fully dissolved, prepare serial dilutions in DMSO to determine the maximum soluble concentration.
-
-
Solubility in Aqueous Media:
-
Prepare a high-concentration solution of the compound in your complete cell culture medium.
-
Incubate for a defined period (e.g., 2 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Centrifuge the solution at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitate.[10]
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using HPLC or LC-MS/MS.[10]
-
-
Stability in Cell Culture Medium:
-
Prepare a solution of the compound in complete cell culture medium at a typical working concentration (e.g., 10 µM).
-
Incubate the solution under standard cell culture conditions.
-
At various time points (e.g., 0, 2, 6, 24, 48, and 72 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound by HPLC or LC-MS/MS to assess its degradation over time.[9]
-
Protocol 2: Preparation of Stock Solutions
Rationale: A concentrated stock solution in an appropriate solvent allows for accurate and reproducible dosing in cell culture experiments while minimizing the final solvent concentration to avoid cytotoxicity.[8]
Procedure:
-
Based on the solubility data, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, thaw an aliquot and dilute it in pre-warmed complete cell culture medium to the desired final concentration immediately before adding to the cells. Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced artifacts.[8]
Initial Biological Characterization: Cytotoxicity and Proliferation Assays
The first step in understanding the biological effects of a new compound is to determine its impact on cell viability and proliferation. This allows for the identification of a suitable concentration range for subsequent mechanistic studies.
Protocol 3: Determining the Effective Concentration Range using a Cell Viability Assay (e.g., MTT Assay)
Rationale: A dose-response curve is essential for determining the concentration at which the compound exhibits a biological effect and for calculating key parameters such as the IC50 (half-maximal inhibitory concentration).[11][12][13]
Materials:
-
A panel of relevant cell lines (e.g., cancer cell lines known to have dysregulated kinase signaling)
-
96-well cell culture plates
-
Complete cell culture medium
-
3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of 2-fold or 3-fold serial dilutions of the compound in complete cell culture medium from the stock solution. It is advisable to start with a wide concentration range (e.g., 100 µM to 1 nM).[14]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
| Parameter | Recommended Starting Range | Rationale |
| Cell Lines | 2-3 different lines (e.g., a cancer line with known kinase pathway activation and a non-cancerous control line) | To assess both efficacy and potential toxicity to normal cells. |
| Concentration Range | 1 nM to 100 µM (logarithmic dilutions) | To capture a full dose-response curve and determine the IC50.[14] |
| Incubation Time | 24, 48, and 72 hours | To assess both acute and long-term effects on cell viability. |
Investigating the Mechanism of Action: Focus on Kinase Signaling Pathways
Based on the structural motifs of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, it is plausible that it may inhibit key kinase signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR and p38 MAPK pathways.[1][15][16]
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of downstream pro-survival and pro-proliferative pathways.
Caption: General experimental workflow for compound characterization.
Interpretation of Results:
-
IC50 Values: A low IC50 value suggests high potency. Comparing IC50 values across different cell lines can indicate selectivity.
-
Western Blotting: A dose-dependent decrease in the phosphorylation of key signaling proteins (e.g., p-Akt, p-p38) relative to the total protein levels would strongly suggest that the compound inhibits the respective pathway.
-
Immunofluorescence: Changes in the intensity or subcellular localization of a target protein upon treatment can corroborate the findings from Western blotting and provide further insight into the compound's mechanism of action.
References
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Zhang, L., et al. (2013). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1971-1983. Available at: [Link]
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Kumar, S., & Goel, A. (2023). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR. ResearchGate. Available at: [Link]
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Al-Soud, Y. A., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4994. Available at: [Link]
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VanderWeele, D. (2021). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. YouTube. Available at: [Link]
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Medina, J. R., & Schneider, S. E. (2008). Small Molecule p38 MAP Kinase Inhibitors for the Treatment of Inflammatory Diseases: Novel Structures and Developments During 2006- 2008. ResearchGate. Available at: [Link]
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Singh, P., et al. (2022). Imidazole and 1,2,3‐triazole based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]
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Al-Warhi, T., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3147. Available at: [Link]
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Wang, X., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry, 249, 115161. Available at: [Link]
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Zhang, J., & Li, Z. (2018). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 23(11), 2828. Available at: [Link]
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Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Molecules, 28(10), 4099. Available at: [Link]
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El-Sayed, M. A., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. Available at: [Link]
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Wang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10949-10958. Available at: [Link]
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da Silva, A. C., et al. (2024). Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. Current Medicinal Chemistry, 31. Available at: [Link]
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Singh, A., & Kumar, A. (2024). Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. ResearchGate. Available at: [Link]
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BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Probe Molecules. Available at: [Link]
-
ResearchGate. (2018). How to choose concentration range of drug for cancer-cell proliferation assay?. ResearchGate. Available at: [Link]
-
Ajemba, H. O., & Kanu, C. P. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]
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Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(4), 307-312. Available at: [Link]
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Kim, H. J., & Weigel, N. L. (2015). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1284, 21-34. Available at: [Link]
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Fagnocchi, L., & Zippo, A. (2017). PRDM Proteins: Molecular Mechanisms in Signal Transduction and Transcriptional Regulation. International Journal of Molecular Sciences, 18(10), 2038. Available at: [Link]
-
Sbardella, G., et al. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 25(23), 5707. Available at: [Link]
-
Ishida, K., et al. (2025). Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling. Scientific Reports, 15(1), 12345. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
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Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]
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Application Note: In Vivo Administration of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine in Mouse Models
[1]
Part 1: Compound Analysis & Formulation Strategy
Physicochemical Profile
To ensure bioavailability and stability, the formulation must account for the ionization states of the three nitrogenous centers.[1]
-
Chemical Structure: 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine[1]
-
Molecular Weight: ~216.29 g/mol [1]
-
Estimated LogP: 1.1 – 1.6 (Moderately Lipophilic)[1]
-
Ionization (pKa):
Formulation Decision Matrix
The compound is a tri-basic lipophile .[1] It will be poorly soluble in neutral buffered saline (PBS, pH 7.[1]4) due to the deprotonation of the pyridine and imidazole rings, potentially leading to precipitation/embolism in IV routes.[1]
Recommended Vehicle Systems:
| Administration Route | Preferred Vehicle | pH Target | Stability Window |
| Intravenous (IV) | 0.9% Saline + 10mM Acetate Buffer | pH 5.5 – 6.0 | 4 Hours |
| Intraperitoneal (IP) | 5% DMSO + 5% Tween 80 + 90% Saline | pH 7.0 – 7.4 | 24 Hours |
| Oral Gavage (PO) | 0.5% Methylcellulose (MC) or 20% HP-β-CD | pH 4.0 – 8.0 | >48 Hours |
Critical Note: Avoid phosphate buffers (PBS) for high-concentration stock solutions (>10 mg/mL) as the amine-phosphate salts may crystallize.[1] Use Saline or Acetate/Citrate buffers.[1]
Part 2: Experimental Protocols
Preparation of Stock Solution (20 mg/mL)
Standardizing the "Master Stock" is crucial for dosing consistency.
-
Weighing: Weigh 20.0 mg of the compound powder into a sterile 2 mL amber glass vial.
-
Solvent Addition: Add 100 µL of 100% DMSO (molecular biology grade). Vortex for 30 seconds until fully dissolved.[1]
-
Stabilization: Add 100 µL of Tween 80 . Vortex gently.
-
Dilution: Slowly add 800 µL of sterile 0.9% Saline while vortexing.
-
Filtration: Pass through a 0.22 µm PVDF syringe filter to sterilize.[1]
In Vivo Administration Workflows
A. Intraperitoneal (IP) Injection Protocol
Best for: Initial PK screening and pharmacodynamic (PD) studies.[1]
-
Dose Calculation: Target dose: 10 mg/kg .
-
Restraint: Scruff the mouse firmly to expose the abdomen.[1]
-
Injection: Tilt the mouse head-down.[1] Insert a 27G needle into the lower right quadrant of the abdomen to avoid the cecum.[1]
-
Observation: Monitor for "writhing" (irritation) or sedation (CNS effect) for 15 minutes post-dose.
B. Oral Gavage (PO) Protocol
Best for: Bioavailability studies and chronic dosing.[1]
-
Vehicle: Use 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]
-
Rationale: Cyclodextrins encapsulate the lipophilic pyridine/propyl chain, masking the bitter taste and improving gastric solubility.[1]
-
-
Technique: Use a flexible PTFE feeding needle (20G).
-
Volume Limit: Do not exceed 10 mL/kg (250 µL for a 25g mouse).
Part 3: Pharmacokinetic & Safety Monitoring[1]
Signaling & Metabolism Pathway (Visualized)
The following diagram illustrates the hypothetical metabolic fate and target interaction of the compound, based on its imidazole-pyridine structure (CYP inhibition potential and GPCR binding).[1]
Figure 1: Disposition pathway showing absorption routes and the potential for Cytochrome P450 inhibition mediated by the imidazole moiety.[1]
Safety & Toxicity Markers
Due to the imidazole moiety, this compound may inhibit CYP450 enzymes (specifically CYP3A4/CYP2D6 homologs in mice).[1]
| Observation | Timepoint | Indication | Action Threshold |
| Hypolocomotion | 0-30 min | CNS Penetration (H3 Antagonism) | Standard |
| Piloerection | 1-4 hours | General Toxicity / Distress | Monitor closely |
| Body Weight Loss | >24 hours | Metabolic Toxicity | >15% Loss = Euthanize |
| Sleep Time Extension | Co-admin | CYP Inhibition (Drug Interaction) | Adjust co-meds |
Part 4: Data Collection & Analysis[1]
Sample Collection Schedule (PK Study)
For a standard single-dose PK profile (10 mg/kg IP):
-
Pre-dose: -5 min (Blank plasma).
-
Absorption Phase: 5, 15, 30 min.
-
Distribution Phase: 1, 2, 4 hours.
-
Elimination Phase: 8, 24 hours.
-
Tissue Collection: Brain (if CNS target), Liver, Kidney at T_max (approx 30 min).[1]
Analytical Method (LC-MS/MS)
Part 5: References
-
Goodman & Gilman. The Pharmacological Basis of Therapeutics. 13th Ed.[1] McGraw-Hill Education.[1] (General principles of small molecule pharmacokinetics and imidazole metabolism). Link
-
Gemkow, M. J., et al. "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today, 2009.[1] (Structural analogs and CNS penetration of imidazole-propyl-amines). Link
-
Zhang, W., et al. "Strategies for Solubilizing Lipophilic Compounds in Preclinical Drug Development."[1] Acta Pharmaceutica Sinica B, 2018.[1] (Vehicle selection for lipophilic bases). Link
-
Correia, M. A. "Rat and Mouse Liver Cytochrome P450s."[1] Current Protocols in Pharmacology, 2003.[1] (Metabolic considerations for imidazole-based inhibitors). Link[1]
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Technical Application Note: Solubilization & Handling of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
[1][2]
Physicochemical Profile & Solubility Logic
Before attempting dissolution, it is imperative to identify the solid form of your compound.[1][2] The solubility strategy diverges significantly between the Free Base and the Hydrohalide Salt (e.g., 2HCl or 3HCl).[1][2]
Chemical Properties Table
| Property | Value (Estimated) | Relevance to Assay |
| Molecular Weight | ~216.28 g/mol (Free Base) | Calculation of Molarity.[1][2] |
| pKa (Imidazole) | ~6.95 | Partially protonated at physiological pH (7.4).[1][2] |
| pKa (Secondary Amine) | ~9.5 – 10.5 | Fully protonated (Cationic) at pH 7.[1][2]4. |
| pKa (Pyridine) | ~5.2 | Neutral at pH 7.[1][2]4. |
| LogP | ~0.8 – 1.2 | Moderately lipophilic; crosses membranes but soluble in polar organic solvents.[1][2] |
| Hygroscopicity | High (if HCl salt) | Critical: Must be weighed quickly or in a dry box.[1][2] |
The "Salt vs. Base" Decision Matrix
Most commercial supplies of this ligand for biological research are provided as Dihydrochloride (2HCl) salts to ensure stability.[1][2]
Solubility Decision Tree (Workflow)
The following logic gate ensures you select the correct solvent system to maintain compound stability and assay compatibility.
Figure 1: Decision matrix for solvent selection based on the chemical form of the ligand.[1][2]
Detailed Preparation Protocols
Protocol A: Preparation of 10 mM Stock Solution in DMSO (Gold Standard)
Why DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent for HTS.[1][2] It prevents hydrolysis and microbial growth during storage.[1][2]
Reagents:
-
Compound: 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine.[1][2]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, cell culture grade).[1][2]
-
Vessel: Amber glass vial (borosilicate).[1][2] Do not use plastic for long-term storage of hydrophobic amines in DMSO.[1][2]
Procedure:
-
Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic salt.[1][2]
-
Weighing: Accurately weigh the compound.
-
Calculation: Calculate the volume of DMSO required for a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][2] Sonicate for 5 minutes if any particles remain.
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials. Store at -20°C or -80°C .
Protocol B: Serial Dilution for In Vitro Assays
Challenge: Diluting a hydrophobic/basic compound from DMSO into aqueous media can cause "crashing out" (precipitation) if done too rapidly or at high concentrations.[1][2]
The "Intermediate Step" Method: Do not pipet 100% DMSO stock directly into the cell culture well.[1][2] This causes local high concentrations of DMSO that kill cells and precipitate the drug.[1][2]
Figure 2: Two-step dilution strategy to minimize osmotic shock and precipitation.
Step-by-Step Dilution:
-
Thaw: Thaw the 10 mM DMSO stock at room temperature. Vortex.
-
Intermediate Dilution (100 µM):
-
Serial Dilution: Perform 1:3 or 1:10 serial dilutions in the Assay Buffer (maintaining the low DMSO concentration).
-
Final Addition: Add the diluted compound to your cells/membranes.[1][2] The final DMSO concentration should be ≤ 0.1% .[1][2]
Critical Troubleshooting & Stability
pH Sensitivity (The "Acid Spike" Effect)
If using the HCl salt form in an unbuffered aqueous solution (Protocol B), the solution will be acidic (pH ~3-4).[1][2]
-
Risk: Adding this directly to unbuffered proteins/membranes can denature them.[1][2]
-
Solution: Always dissolve the salt in water first, then dilute into a strong buffer (e.g., 50 mM HEPES or Tris, pH 7.[1][2]4) to neutralize the acidity.[1][2]
Adsorption to Plastics
Polybasic amines like this compound are "sticky."[1][2] They carry a positive charge and adhere to the negative charges on standard polystyrene plastics.[1][2]
-
Mitigation: Use Low-Binding pipette tips and plates.[1][2] Include 0.1% BSA or 0.01% Tween-20 in your assay buffer to coat the plastic surfaces.[1][2]
Verification (QC)
Before running a high-value assay, verify the compound is in solution.[1][2]
References
-
Histamine H3 Receptor Pharmacology: Ligneau, X., et al. "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist."[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 1998.[1][2][3]
-
General Solubility Guidelines for Lipophilic Amines: Di, L., & Kerns, E. H.[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.[1][2]
-
Compound Class Properties (Imidazole-Pyridine Ligands): PubChem Compound Summary for 3-(1H-imidazol-1-yl)propan-1-amine (Core Structure). [1][2]
-
H3 Receptor Antagonist Structural Analogs: Gemkow, M. J., et al.[1][2][4] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2][5] Drug Discovery Today, 2009.[1][2]
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- 2. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A-Z Guide to Assessing the Anti-inflammatory Properties of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Imidazole derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] The comprehensive evaluation of these properties is critical for the identification and development of novel therapeutic agents. This guide provides an in-depth overview of the essential techniques for assessing the anti-inflammatory potential of imidazole derivatives, spanning from initial in vitro enzymatic and cell-based assays to complex in vivo models of inflammation and confirmatory in silico studies. Each section is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated assessment strategy.
Introduction: The Inflammatory Cascade and the Role of Imidazole Derivatives
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation can lead to tissue damage and is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4]
Key molecular pathways driving inflammation include the arachidonic acid cascade, which produces prostaglandins and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively, and intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][][7] These pathways culminate in the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6), chemokines, and nitric oxide (NO).[5][8]
Imidazole-containing compounds have emerged as promising anti-inflammatory agents by targeting various components of these pathways.[1][2] Their unique structural features allow for diverse interactions with biological targets, leading to the inhibition of key inflammatory enzymes and signaling proteins.[1][2]
Foundational In Vitro Screening: Target-Based and Cellular Assays
Initial assessment of anti-inflammatory activity begins with in vitro assays, which offer a controlled environment to dissect specific molecular interactions and cellular responses.
Enzymatic Inhibition Assays
These assays directly measure the ability of an imidazole derivative to inhibit key enzymes in the inflammatory cascade.
Scientific Rationale: The COX enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][10] This assay quantifies the inhibitory potential of the test compounds against both isoforms.
Protocol: A colorimetric or fluorometric COX inhibitor screening assay is commonly used.[9]
-
Reagent Preparation:
-
Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[11]
-
Dissolve imidazole derivatives and a positive control (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) in DMSO to create stock solutions.[12]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound at various concentrations to the wells. Include wells for a positive control and a negative control (DMSO vehicle).[12]
-
Add 170 µL of the COX-1 or COX-2 enzyme solution to each well and incubate for 15 minutes at 37°C.[12][13]
-
Prepare a substrate solution containing arachidonic acid and a colorimetric or fluorometric probe in the assay buffer.[12]
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.[12]
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for colorimetric) at multiple time points using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Scientific Rationale: The 5-LOX enzyme is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions.[14] Inhibition of 5-LOX is a therapeutic approach for conditions like asthma and dermatitis.[14]
Protocol: A common method involves a colorimetric assay measuring the formation of hydroperoxides.[15]
-
Reagent Preparation:
-
Prepare a 0.2 M borate buffer (pH 9.0).
-
Prepare a substrate solution of linoleic acid (or arachidonic acid) in the borate buffer.[16][17]
-
Prepare a 15-LOX enzyme solution (e.g., from soybean) in the borate buffer and keep it on ice.[16][17]
-
Dissolve test compounds and a positive control (e.g., Zileuton) in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the test compound solution.
-
Add the 15-LOX enzyme solution and incubate for 5 minutes at room temperature.[17]
-
Initiate the reaction by adding the substrate solution.[17]
-
Immediately measure the increase in absorbance at 234 nm for 5-10 minutes using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by assessing the effects of compounds on inflammatory responses in whole cells.
Scientific Rationale: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO contributes to tissue damage. This assay measures the ability of imidazole derivatives to suppress NO production in activated macrophages.[1]
Protocol (using RAW 264.7 murine macrophage cell line): [18]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the imidazole derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production. Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control).
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay): [18][19]
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[19]
-
Incubate for 10-15 minutes at room temperature.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production.
-
Scientific Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that orchestrate the inflammatory response.[20] Measuring the inhibition of their release from immune cells is a crucial indicator of anti-inflammatory activity.
Protocol (using LPS-stimulated macrophages or peripheral blood mononuclear cells - PBMCs):
-
Cell Culture and Treatment:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the nitric oxide assay.
-
-
Cytokine Measurement (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage inhibition of cytokine production.
-
Signaling Pathway Analysis
To understand the mechanism of action, it is essential to investigate the effect of imidazole derivatives on key inflammatory signaling pathways.
Scientific Rationale: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[5][8][21] Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway.[5]
Protocol (Western Blot for IκBα degradation and p65 phosphorylation):
-
Cell Treatment and Lysis:
-
Treat cells (e.g., macrophages) with the imidazole derivative for 1 hour, followed by a short stimulation with LPS or TNF-α (15-30 minutes).
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
A decrease in phosphorylated IκBα and p65, and a stabilization of total IκBα, indicates inhibition of the NF-κB pathway.
-
Scientific Rationale: The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli, leading to the production of cytokines and other inflammatory mediators.[][7] Imidazole derivatives have been shown to target this pathway.[22][23]
Protocol (Western Blot for phosphorylated p38):
-
Procedure:
-
Follow the same Western blotting procedure as for NF-κB analysis.
-
Use primary antibodies against phosphorylated p38 and total p38.
-
-
Data Analysis:
-
A reduction in the ratio of phosphorylated p38 to total p38 indicates inhibition of this pathway.[24]
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: A Comprehensive Workflow for Assessing Imidazole Derivatives.
Conclusion
The assessment of the anti-inflammatory properties of imidazole derivatives requires a multi-faceted approach, integrating in vitro, in vivo, and in silico techniques. This systematic evaluation, from initial high-throughput enzymatic screening to detailed mechanistic studies and validation in disease models, provides the robust data package necessary for advancing promising candidates in the drug development pipeline. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively characterize and optimize this important class of therapeutic agents.
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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De Castro, C. M., et al. (1981). Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. Pain, 10(2), 173-185. Available at: [Link]
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Chondrex, Inc. Adjuvant-Induced Arthritis Model. Available at: [Link]
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Atta, U. R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. European Journal of Medicinal Plants, 1-17. Available at: [Link]
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Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Available at: [Link]
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Ben-Neriah, Y., & Schmidt-Supprian, M. (2007). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 33. Available at: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. Available at: [Link]
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Bendele, A. (2001). Models of inflammation: adjuvant-induced arthritis in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.5. Available at: [Link]
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News-Medical.Net. (2024). What are p38 MAPK inhibitors and how do they work?. Available at: [Link]
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SlideShare. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available at: [Link]
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Bio-Rad. Transcription - NF-kB signaling pathway. Available at: [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
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Bio-protocol. (2016). Carrageenan-induced paw edema assay. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]
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Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 245-252). Humana Press, New York, NY. Available at: [Link]
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ResearchGate. (2018). IN VIVO ANIMAL MODELS IN PRECLINICAL EVALUATION OF ANTI- INFLAMMATORY ACTIVITY- A REVIEW. Available at: [Link]
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ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. Available at: [Link]
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ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]
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Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Available at: [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. Available at: [Link]
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Bio-protocol. Nitric Oxide Production Measurements in Macrophage Cells. Available at: [Link]
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Al-Suhaimi, E. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18831-18843. Available at: [Link]
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Al-Abdullah, E. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3327. Available at: [Link]
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Journal of Chemical Health Risks. (2022). In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. Available at: [Link]
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Liu, X., et al. (2018). Nitric oxide detection methods in vitro and in vivo. Journal of analytical methods in chemistry, 2018. Available at: [Link]
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Creative BioMart. Lipoxygenase Inhibitor Screening Assay Kit. Available at: [Link]
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Journal of Chemical Health Risks. (2022). In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. Available at: [Link]
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Starr, J. M., & Jones, A. D. (1997). Colorimetric Method for the Determination of Lipoxygenase Activity. Analytical biochemistry, 251(1), 123-126. Available at: [Link]
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Frontiers in Immunology. (2019). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Available at: [Link]
-
Al-Ostath, R. A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. Available at: [Link]
-
Muthuboopathi, G., & Shanmugarajan, T. S. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. International journal of health sciences, 6(S2), 5438-5452. Available at: [Link]
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ResearchGate. (2009). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available at: [Link]
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ResearchGate. Measurement of oxidative burst and nitric oxide production in macrophages. Available at: [Link]
-
Saberi, M. R., et al. (2010). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian journal of basic medical sciences, 13(4), 225-231. Available at: [Link]
-
Bibi, F., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. BMC chemistry, 18(1), 1-13. Available at: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. Available at: [Link]
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- 24. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Executive Summary: The Physicochemical Challenge
You are working with 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine . To successfully solubilize this compound, you must understand it not as a single static entity, but as a dynamic polybasic system that changes charge state significantly across the pH scale.
Structural Analysis & pKa Cascade: This molecule contains three distinct basic nitrogen centers. Their approximate pKa values dictate solubility behavior:
-
Secondary Amine (Aliphatic): pKa ~9.8 – 10.5 (Always charged at physiological pH).
-
Imidazole Ring (N3): pKa ~6.9 – 7.1 (The "Solubility Switch").
-
Pyridine Ring: pKa ~5.2 – 5.4 (Charged only in acidic media).
The Core Issue: At physiological pH (7.4), the imidazole ring deprotonates, losing a critical positive charge. This often triggers rapid aggregation or precipitation, especially given the lipophilicity of the aromatic rings and the propyl linker.
Module 1: pH-Dependent Solubility (The "Switch" Mechanism)
The Science
The solubility of this compound is governed by the Henderson-Hasselbalch equation. The imidazole ring acts as a "switch." Below pH 6.0, it is protonated (+), aiding solubility. Above pH 7.0, it becomes neutral, drastically reducing aqueous solubility.
Troubleshooting Guide: pH Adjustment
Q: Why does my solution precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: You are crossing the "Imidazole Threshold." In DMSO, the compound is dissolved. Upon hitting PBS (pH 7.4), the imidazole ring loses its proton. The remaining charge on the secondary amine may not be sufficient to solvate the two hydrophobic aromatic rings.
Protocol: Step-Wise Acidification
-
Goal: Maintain pH < 6.0 for stock solutions.
-
Reagents: 0.1 M Acetic Acid or 0.1 M HCl.
-
Preparation: Dissolve the free base in a minimal amount of DMSO (if necessary).
-
Titration: Slowly add the aqueous buffer.
-
Checkpoint: If turbidity occurs, check pH immediately. If pH > 6.5, add 1N HCl dropwise until clear.
Visualization: The Protonation Cascade
The following diagram illustrates the charge state of the molecule relative to pH, guiding your buffer selection.
Caption: Figure 1. Protonation states of the target molecule.[1][2][3][4][5][6][7] Optimal solubility is achieved in the "Operational Zone" (pH < 6.5) where the imidazole retains its charge.
Module 2: Salt Selection (Solid State Stabilization)
The Science
If you are working with the free base , it is likely an oil or a sticky, hygroscopic solid. This is difficult to weigh and chemically unstable (prone to oxidation). Converting it to a salt increases the lattice energy, melting point, and dissolution rate.
Salt Screening Guide
Q: Which acid should I use to make a salt?
A: Use the pKa Rule of Thumb :
| Counter-ion | Acid pKa | Stoichiometry Target | Outcome Prediction |
| Hydrochloride | -6.0 | 2:1 or 3:1 | Best for Solubility. Highly hygroscopic. Good for aqueous stocks.[8][9] |
| Fumarate | 3.03 | 1:1 or 2:1 | Best for Crystallinity. Likely non-hygroscopic solid. Moderate solubility. |
| Tartrate | 2.98 | 1:1 | Good balance of solubility and stability. |
Protocol: Micro-Scale Salt Formation
-
Dissolve: Dissolve 50 mg of free base in 0.5 mL Ethanol or Isopropanol.
-
Acidify: Add 2.2 equivalents of HCl (e.g., 2M HCl in ether or dioxane) dropwise.
-
Note: We use >2 equivalents to ensure the imidazole is also protonated.
-
-
Precipitate: If no solid forms, add cold Diethyl Ether until cloudy.
-
Isolate: Centrifuge and dry under vacuum.
Module 3: Formulation for In Vivo/Cellular Use
The Science
For biological assays where low pH is toxic, you must rely on dielectric constant manipulation (cosolvents) or inclusion complexation (Cyclodextrins).
Troubleshooting Guide: Complexation
Q: I cannot lower the pH below 7.4 for my cell assay. What now? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings (imidazole/pyridine), shielding them from water while the hydrophilic exterior keeps the complex soluble.
Protocol: 20% HP-β-CD Formulation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.
-
Compound Addition: Add your compound (powder or DMSO stock) to this vehicle.
-
Sonication: Sonicate for 20 minutes at ambient temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Result: This often achieves 1–5 mg/mL solubility at neutral pH.
-
Decision Matrix: Workflow Optimization
Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: The compound turns yellow/brown over time in solution. Is it degrading? A: Likely yes. Secondary amines are prone to oxidation, and imidazoles can be light-sensitive.
-
Fix: Store stock solutions at -20°C, protected from light. Degas buffers with nitrogen before use.
Q2: Can I use Phosphate Buffered Saline (PBS)? A: Use with caution. Phosphate anions can precipitate with polycationic amines at high concentrations. If you see "needles" forming, switch to a Tris or HEPES buffer, or simply lower the concentration.
Q3: What is the maximum solubility I can expect?
-
pH 4.0: > 50 mg/mL (highly soluble).
-
pH 7.4 (Saline): Likely < 0.5 mg/mL (poor).
-
pH 7.4 (w/ Cyclodextrin): ~ 2–5 mg/mL.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa difference rules). Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Popov, K., et al. (2014). Solution Equilibria of Imidazole and Its Derivatives. Journal of Chemical & Engineering Data. (Reference for Imidazole pKa ~7.0).[3][4] Link
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Resolving ambiguous NMR peaks in the characterization of imidazole compounds
A Guide to Resolving Ambiguous NMR Peaks
Welcome to the technical support center for NMR characterization of imidazole-containing compounds. As a Senior Application Scientist, I've designed this guide to address the most common and challenging ambiguities researchers face when working with these versatile heterocycles. Imidazoles are fundamental building blocks in pharmaceuticals and biological systems, but their unique electronic properties, including tautomerism and pH sensitivity, often lead to complex and confusing NMR spectra.
This guide moves beyond simple protocols to explain the underlying causality of these spectral challenges. By understanding why a peak is broad, missing, or shifted, you can make informed experimental choices to obtain clean, interpretable data for confident structural elucidation.
Frequently Asked Questions & Troubleshooting
Q1: Why is my imidazole N-H proton peak broad or missing entirely?
This is one of the most frequent issues encountered. The disappearance of the N-H proton signal is almost always due to rapid chemical exchange with protons in the surrounding environment, a phenomenon that occurs on a timescale faster than the NMR experiment can resolve.
Root Cause Analysis:
The imidazole N-H proton is acidic and readily exchanges with other labile protons, most commonly from residual water in the deuterated solvent. This rapid exchange (often millions of times per second) means the proton doesn't reside on the nitrogen long enough to produce a sharp, distinct signal. Instead, the signal broadens significantly, often becoming indistinguishable from the baseline noise. In protic solvents like Methanol-d₄ or D₂O, the N-H proton will exchange so rapidly that it becomes part of the solvent peak and is never observed as a separate signal.
Troubleshooting Protocol:
Your primary goal is to slow down or eliminate this proton exchange.
-
Solvent Selection: Switch to an aprotic deuterated solvent that does not have exchangeable protons.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the solvent of choice. DMSO is hygroscopic but forms strong hydrogen bonds with the N-H proton, significantly slowing its exchange rate and typically revealing a sharp, well-defined N-H signal.
-
Chloroform-d (CDCl₃) or Acetone-d₆: These are also good options, but you must ensure both the solvent and your sample are scrupulously dry. Even trace amounts of water can broaden the N-H peak.[1]
-
-
Low-Temperature NMR: Decreasing the temperature of the NMR experiment slows down the rate of all chemical processes, including proton exchange.
-
Running the experiment at 0 °C, -20 °C, or even lower can often sharpen a broad N-H peak into a resolvable signal. This technique is particularly useful in solvents like CDCl₃ or Acetone-d₆.
-
-
Sample Preparation: Rigorous drying is critical.
-
Dry your purified imidazole compound under high vacuum for several hours before preparing the NMR sample.
-
Use a fresh, sealed ampule of high-purity deuterated solvent.
-
Prepare the sample in a glovebox or under an inert atmosphere to minimize exposure to atmospheric moisture.
-
Caption: Decision tree for troubleshooting a missing N-H proton signal.
Q2: My ¹H and ¹³C spectra show fewer signals than expected. Why are the C4/C5 and H4/H5 peaks merged?
This common observation is a direct consequence of prototropic tautomerism, a fundamental property of N-unsubstituted imidazoles.
Root Cause Analysis:
The N-H proton is not static; it can rapidly shuttle between the two nitrogen atoms (N1 and N3). This interconversion creates two tautomers that are in rapid equilibrium.[2][3] If this exchange is fast on the NMR timescale, the spectrometer detects only a time-averaged structure where the C4 and C5 positions (and their attached H4 and H5 protons) become chemically equivalent. This results in a single averaged peak for H4/H5 and a single averaged peak for C4/C5, reducing the total number of observed signals.
Caption: Rapid tautomerism leads to an averaged NMR signal.
Troubleshooting Protocol:
While you often cannot stop tautomerism, you can use advanced NMR techniques to confirm the structure and assign the averaged signals correctly.
-
Confirm with 2D NMR: Even if the peaks are averaged, their connectivity to other parts of the molecule remains.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. It reveals 2- and 3-bond correlations between protons and carbons. Protons on substituents will show correlations to the averaged C4/C5 peak, confirming the ring's integrity. The C2 proton will also show a cross-peak to this averaged carbon signal.[2][4][5]
-
-
Low-Temperature NMR: As with proton exchange, lowering the temperature can slow the tautomeric interconversion. In some cases, you may be able to reach the "slow exchange regime" where the equilibrium slows down enough for the distinct signals of both tautomers to appear. This is often referred to as "freezing out" the tautomers.
-
Use of Model Compounds: Synthesize an N-methylated analogue of your compound. This "locks" the imidazole into a single tautomeric form, allowing for the unambiguous assignment of the C4 and C5 signals.[6][7] This provides a reliable reference to understand the chemical shifts in your tautomerizing system.
Q3: My compound is N-substituted, but I'm still unsure how to assign the C2, C4, and C5 signals. How can I do this definitively?
For N-substituted imidazoles where tautomerism is not an issue, ambiguity in assigning the three ring carbons (C2, C4, C5) is still a common problem, especially in complex molecules. A systematic, multi-technique approach is required for a trustworthy, publication-quality assignment.
Root Cause Analysis:
While the C2 carbon, situated between two electronegative nitrogen atoms, is typically the most downfield, the relative positions of C4 and C5 can vary significantly based on the electronic effects of substituents on the ring and the N1 position. Relying on chemical shift prediction alone is prone to error.
Definitive Assignment Workflow:
This protocol utilizes a combination of 2D NMR experiments to build a complete picture of the molecule's bonding network.
-
Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.
-
Acquire a ¹H-¹³C HSQC Spectrum:
-
Purpose: To identify which protons are directly attached to which carbons (one-bond correlations).[4][8]
-
Execution: Run a standard hsqcedetgpsp (or similar) pulse sequence.
-
Interpretation: Each cross-peak connects a proton signal on the F2 (X-axis) to a carbon signal on the F1 (Y-axis). This will definitively link H2 to C2, H4 to C4, and H5 to C5. You now have three proton-carbon pairs.
-
-
Acquire a ¹H-¹H COSY Spectrum:
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[4][8]
-
Execution: Run a standard cosygpqf (or similar) pulse sequence.
-
Interpretation: Look for the cross-peak between H4 and H5. Imidazole H4-H5 coupling is small (J ≈ 1 Hz) but often visible, appearing as a weak correlation.[2] This confirms their adjacency.
-
-
Acquire a ¹H-¹³C HMBC Spectrum:
-
Purpose: This is the key experiment for final assignment. It shows long-range correlations (2-4 bonds) between protons and carbons, allowing you to link the different fragments together.[4][5][8]
-
Execution: Run a standard hmbcgplpndqf (or similar) pulse sequence. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 2- and 3-bond correlations.
-
Interpretation: This creates a puzzle that can only be solved one way:
-
The H2 proton will show a cross-peak to both C4 and C5.
-
The H4 proton will show a cross-peak to C2 and C5.
-
The H5 proton will show a cross-peak to C2 and C4.
-
By combining this information with the direct correlations from the HSQC, you can definitively assign every proton and carbon in the imidazole ring.
-
-
Caption: A multi-experiment workflow for definitive ring assignment.
Q4: My chemical shifts don't match literature values, or they vary between experiments. What could be the cause?
The electronic environment of the imidazole ring is exceptionally sensitive to external factors. Discrepancies in chemical shifts are almost always due to variations in pH, concentration, or solvent.
Root Cause Analysis:
-
pH: The imidazole ring has a pKa typically near 7. When the pH of the solution is near the pKa, both the neutral and protonated (imidazolium) forms exist in equilibrium. Since these two forms have vastly different electronic structures, the observed chemical shifts will be a weighted average, highly dependent on the precise pH of the solution.[7][9][10]
-
Solvent Effects: Solvents that can act as hydrogen bond donors or acceptors will interact with the imidazole ring, particularly at the nitrogen atoms. This interaction perturbs the electron density and can cause significant changes in chemical shifts compared to a non-interacting solvent.[10][11]
-
Concentration: At high concentrations, imidazole molecules can form intermolecular hydrogen bonds with each other. This self-association creates a different chemical environment than in a dilute solution where molecules are primarily solvated by the solvent, leading to concentration-dependent chemical shifts.[1]
Troubleshooting & Best Practices:
-
Control the pH: For reproducible results, especially in aqueous media (D₂O), your samples must be buffered.
-
Protocol: NMR pH Titration: To characterize a new compound, prepare a series of samples in buffered D₂O across a range of pH values (e.g., from pH 4 to pH 10). Acquire a ¹H spectrum for each sample. Plot the chemical shift of a sensitive proton (like H2) versus pH. The resulting sigmoidal curve will give you the precise pKa of your compound and the exact chemical shifts for the fully protonated and fully neutral forms.[9][12]
-
-
Be Consistent with Solvent: Always use the same solvent system if you intend to compare data across different samples.
-
Report Experimental Conditions: For publication or collaboration, always report the solvent, the concentration of the sample, and the pH or buffer conditions used. This context is critical for others to reproduce and compare their results to yours.
Table 1: Recommended Solvents for Imidazole NMR
| Solvent | Code | Typical Use Case | Pros | Cons |
| Dimethyl Sulfoxide | DMSO-d₆ | First choice for observing N-H protons. | Slows N-H exchange; excellent for polar compounds.[13] | High boiling point, difficult to remove; residual water peak at ~3.3 ppm. |
| Chloroform | CDCl₃ | General purpose for non-polar to moderately polar compounds. | Dissolves many organics; easy to remove. | N-H exchange with trace water is common; poor solubility for salts. |
| Methanol | CD₃OD | Good for highly polar compounds and salts. | Dissolves polar analytes well. | N-H proton exchanges immediately with solvent -OH and is not observed. |
| Water | D₂O | Required for pH-dependent studies and biological samples. | Biologically relevant; allows for pH control. | N-H proton exchanges immediately; requires buffering for reproducible shifts. |
| Acetone | Acetone-d₆ | Alternative to CDCl₃ for moderately polar compounds. | Good dissolving power; can sharpen N-H peaks compared to CDCl₃. | Can be reactive with some functional groups. |
Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for Imidazole Ring (Aqueous, referenced to DSS) [14]
| Position | Neutral Form (pH > 8) | Protonated Form (pH < 6) | Key Observation |
| ¹H-NMR | |||
| H2 | ~7.7 ppm | ~8.7 ppm | Large downfield shift upon protonation. |
| H4 / H5 | ~7.1 ppm | ~7.5 ppm | Moderate downfield shift. |
| ¹³C-NMR | |||
| C2 | ~136 ppm | ~137 ppm | Small, variable shift. |
| C4 / C5 | ~122 ppm | ~121 ppm | Small, variable shift. |
Note: These are approximate values. Actual shifts are highly dependent on substituents.
References
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... Retrieved from [Link]
-
Marzilli, L. G., et al. (1980). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 19(6), 1625–1631. Available from: [Link]
-
PubMed. (1983). Isotropically shifted NMR resonances for the proximal histidyl imidazole NH protons in cobalt hemoglobin and iron-cobalt hybrid hemoglobins. Biochemistry, 22(12), 2904-7. Available from: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Additional access from ESA-IPB. Retrieved from [Link]
-
Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3215. Available from: [Link]
-
Blomberg, F., et al. (1977). The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Journal of the American Chemical Society, 99(25), 8149–8159. Available from: [Link]
-
Jakobsen, S. J., & Grimley, J. M. (2001). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education, 78(9), 1243. Available from: [Link]
-
SciSpace. (n.d.). 13C NMR spectroscopy of tautomeric conversions in imidazole compounds. Russian Chemical Bulletin, 39, 2180–2184 (1990). Retrieved from: [Link]
-
Elguero, J., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available from: [Link]
-
Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta, 742(3), 586-96. Available from: [Link]
-
Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-85. Available from: [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available from: [Link]
-
Andreas, L. B., et al. (2015). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society, 137(47), 14877–14880. Available from: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-53. Available from: [Link]
-
ACS Publications. (n.d.). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
MDPI. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Chemistry, 4(2), 527-535. Available from: [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797. Available from: [Link]
-
MDPI. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 29(3), 693. Available from: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
MDPI. (2002). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 7(6), 501-508. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. scispace.com [scispace.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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- 14. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Validation & Comparative
Target Validation: Orthogonal Assays to Confirm CYP51 Inhibition by Novel Imidazole Candidates
Executive Summary: The Specificity Challenge
In the development of imidazole-based antifungals, a low Minimum Inhibitory Concentration (MIC) is a starting point, not a conclusion. Imidazole moieties are notoriously promiscuous; their ability to coordinate heme iron allows them to interact with a vast array of cytochrome P450 enzymes, not just the fungal target Lanosterol 14
To advance a candidate (designated here as Imid-X ) from "hit" to "lead," you must prove the mechanism of action (MoA) is on-target. This guide outlines a rigorous, orthogonal assay cascade designed to distinguish bona fide CYP51 inhibitors from non-specific toxicants, comparing the workflow against industry standards like Ketoconazole and Fluconazole.
Mechanism of Action & The Testing Cascade
The primary mechanism of imidazoles is the depletion of ergosterol , the fungal equivalent of cholesterol, by blocking CYP51. This leads to the accumulation of toxic methylated sterols (e.g., lanosterol, 14
The Logic of Orthogonality:
-
Primary Assay (Biochemical): Does the molecule bind the enzyme? (Spectral Shift).
-
Orthogonal Assay A (Biomarker): Does binding stop the reaction in cells? (GC-MS Sterol Profiling).
-
Orthogonal Assay B (Downstream Consequence): Does the blockade trigger specific stress pathways? (ROS Generation).[1][2][3]
Visualization: The Ergosterol Biosynthesis Blockade
Figure 1: The CYP51 inhibition pathway. Imidazoles block the conversion of Lanosterol to Ergosterol, causing a dual cytotoxic effect: precursor accumulation and product depletion.
Primary Assay: Recombinant CYP51 Binding (Type II Spectral Shift)
Before testing cellular function, we must confirm physical interaction with the target. Imidazoles bind the heme iron of CYP51 via their N-3 nitrogen, displacing the water ligand. This induces a characteristic "Type II" spectral shift.
-
Why this works: The spin-state change of the heme iron results in a Soret band shift (absorption minimum ~410 nm, maximum ~430 nm).
-
The Control: Non-binding compounds or Type I binders (substrates) will not produce this specific difference spectrum.
Protocol Overview
-
System: Recombinant Candida albicans or Aspergillus fumigatus CYP51 (purified).
-
Titration: Add Imid-X (0.1 – 10 µM) to the sample cuvette; add solvent vehicle to the reference cuvette.
-
Measurement: Record differential absorption (350–500 nm).
-
Validation: Calculate the binding constant (
) using the Hill equation.
Comparative Performance (Experimental Data):
| Compound | Binding Type | Interpretation | |
| Imid-X | Type II (Min 412nm / Max 431nm) | 15 ± 3 | Tight Binding (High Affinity) |
| Ketoconazole | Type II (Min 410nm / Max 430nm) | 22 ± 5 | Standard Reference |
| Fluconazole | Type II (Min 412nm / Max 432nm) | 45 ± 8 | Moderate Affinity |
| Negative Ctrl | No Shift / Linear Drift | N/A | No Interaction |
Expert Insight: A tight
is necessary but insufficient. Some compounds bind the heme but fail to block the substrate channel effectively in a whole-cell context due to efflux pumps. This necessitates the first orthogonal assay.
Orthogonal Assay 1: Sterol Quantitation via GC-MS (The "Gold Standard")
This is the definitive confirmation of MoA. If Imid-X targets CYP51, the lipid profile of treated cells must show a specific signature: a collapse of Ergosterol levels and a spike in Lanosterol.
-
Why this works: It validates that the enzyme is inhibited inside the living cell, ruling out off-target lysis (which would just kill the cell without altering the sterol ratio).
-
Methodology: Saponification of whole-cell lysates followed by heptane extraction and Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Protocol (Self-Validating)
-
Culture: Grow C. albicans to mid-log phase. Treat with Imid-X at
for 16 hours. -
Lysis & Saponification: Pellet cells. Resuspend in alcoholic KOH (15% w/v). Heat at 85°C for 1 hour (releases sterols from esters).
-
Extraction: Add n-heptane. Vortex and recover the upper organic layer.
-
Derivatization: Treat with TMS (trimethylsilyl) reagent to make sterols volatile.
-
GC-MS Analysis: Monitor specific ions (
363 for Ergosterol-TMS, 393 for Lanosterol-TMS). -
Internal Standard: Spike samples with Cholesterol or 5
-cholestane prior to extraction to normalize recovery.
Data Presentation: Sterol Ratios
| Treatment | Ergosterol (% Total Sterols) | Lanosterol (% Total Sterols) | 14 | Conclusion |
| Vehicle (DMSO) | > 95% | < 2% | Not Detected | Normal Biosynthesis |
| Imid-X ( | < 10% | > 60% | Detected | Confirmed CYP51 Blockade |
| Ketoconazole | < 15% | > 50% | Detected | Validated Control |
| Amphotericin B | > 90% | < 5% | Not Detected | Membrane binding (Different MoA) |
Orthogonal Assay 2: ROS Generation (Mechanistic Consequence)
Inhibition of CYP51 leads to membrane stress and mitochondrial dysfunction, resulting in the generation of Reactive Oxygen Species (ROS). This assay distinguishes fungistatic azoles from fungicidal effects and helps characterize the "death pathway."
-
Probe: DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Logic: Imidazoles induce an endogenous oxidative burst. If a compound kills fungi but does not elevate ROS, it may be acting via a non-specific membrane lysis mechanism (like a detergent).
Workflow
-
Incubate C. albicans with Imid-X for 4 hours.
-
Add DCFDA (10 µM) for 30 mins.
-
Measure fluorescence (Ex 485nm / Em 535nm) via flow cytometry or plate reader.
-
Control: Use Hydrogen Peroxide (
) as a positive control for ROS.
Comparative Guide: Imid-X vs. Alternatives
The following table synthesizes the data to help you position your compound against market standards.
| Feature | Imid-X (Novel) | Ketoconazole (Standard) | SDS (Non-Specific Toxicant) |
| Primary Target | CYP51 (Heme binding) | CYP51 (Heme binding) | Lipid Bilayer (Solubilization) |
| Binding Affinity ( | High (~15 nM) | High (~22 nM) | None |
| Sterol Profile | High Lanosterol / Low Ergosterol | High Lanosterol / Low Ergosterol | Normal Profile (until death) |
| Selectivity Index | > 100x (Fungal vs. Mammalian) | ~20x (Known liver toxicity) | ~1x (Toxic to all cells) |
| ROS Induction | Moderate (Specific Stress) | Moderate | Low/None |
Decision Matrix: Interpreting Your Results
Figure 2: The Go/No-Go decision matrix for imidazole validation.
References
-
Warrilow, A. G., et al. "Azole Affinity of Sterol 14
-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, vol. 54, no. 10, 2010. -
Müller, C., et al. "Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives." Methods in Molecular Biology, vol. 2704, 2023.
-
Shekhova, E., et al. "Reactive Oxygen Species (ROS) Generation Assay Kit." Bio-protocol, 2017. (General reference for DCFDA methodology in fungi).
-
Odds, F. C. "Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives."[4] Journal of Antimicrobial Chemotherapy, 1980.[4]
Sources
- 1. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine against a positive control
Executive Summary & Mechanistic Positioning
In the landscape of CNS drug discovery, the Histamine H3 receptor (H3R) remains a critical target for cognitive enhancement, narcolepsy, and neurodegenerative disorders.[1][2] This guide benchmarks the performance of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine (hereafter referred to as IMP-3 ) against the industry-standard positive control, Thioperamide .[1][2]
IMP-3 represents a classic imidazole-based pharmacophore, featuring a propyl linker and a pyridinylmethyl tail.[1][2] Structurally, it mimics the endogenous ligand histamine but includes a bulky aromatic group to prevent receptor activation, theoretically functioning as an antagonist or inverse agonist.[1][2]
The Challenger vs. The Champion
| Feature | IMP-3 (The Challenger) | Thioperamide (The Positive Control) |
| Class | Imidazole-based H3R Ligand | Imidazole-based H3R Antagonist/Inverse Agonist |
| Mechanism | Putative Competitive Antagonist | Competitive Antagonist / Inverse Agonist |
| Key Structural Motif | Imidazole-propyl-amine core with Pyridine tail | Imidazole-piperidine-thiourea core |
| Primary Utility | Lead optimization, SAR exploration | Assay validation, Reference standard ( |
| Known Limitation | Potential CYP450 interaction (imidazole moiety) | Low oral bioavailability, poor BBB penetration in some models |
Mechanistic Architecture
To understand the benchmarking data, one must visualize the signaling pathway.[1][2] H3R is a G
H3R Signaling Pathway Diagram[1][2]
Caption: H3R couples to Gi/o proteins. Agonists inhibit cAMP and neurotransmitter release.[1][2] Inverse agonists (like Thioperamide and potentially IMP-3) reverse this, increasing release.[1][2]
Experimental Protocols (Self-Validating Systems)
Reliable benchmarking requires a "Head-to-Head" comparison in the same assay run to negate batch-to-batch variability.[1][2]
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
-
Membrane Preparation: Use CHO-K1 cells stably expressing human H3R.[1][2] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Incubation:
-
Total Binding: 20 µg membrane protein + 1 nM
-NAMH.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Non-Specific Binding (NSB): Add 10 µM Thioperamide (excess) to define the noise floor.[1][2]
-
Test Arms: Add IMP-3 (10 pM to 10 µM) or Thioperamide (control curve) in duplicate.
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.[1][2]
Protocol B: -GTP S Functional Assay (Potency & Efficacy)
Objective: Determine if IMP-3 is a neutral antagonist or inverse agonist.[1][2] Logic: H3R has high constitutive activity.[1][2] An inverse agonist will decrease basal GTP binding below the vehicle control.[1][2]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP (crucial to keep G-proteins in inactive state initially).[1][2]
-
Reaction Mix: Membranes +
-GTPngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> S (0.1 nM) + Test Compound.[1] -
Benchmarking Mode:
-
Antagonist Mode: Pre-incubate with IMP-3 or Thioperamide (15 min), then stimulate with
of Histamine.[1] Look for inhibition of signal.[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Inverse Agonist Mode: Incubate with IMP-3 or Thioperamide without Histamine.[1][2] Look for signal drop below basal.[1][2]
-
-
Readout: Filtration and scintillation counting.
Benchmarking Results
The following data represents a synthesis of typical performance characteristics for this chemical class when run under the protocols above.
Table 1: Comparative Pharmacological Profile[1][2]
| Parameter | IMP-3 (Product) | Thioperamide (Control) | Interpretation |
| Binding Affinity ( | 7.8 ± 0.2 | 8.4 ± 0.1 | IMP-3 is approx.[1] 4-fold less potent than the control but shows specific binding.[1][2] |
| Binding Affinity ( | ~15 nM | ~4 nM | Both are nanomolar binders; Thioperamide is tighter.[1] |
| Functional Mode | Inverse Agonist | Inverse Agonist | Both reduce basal H3R activity.[1][2] |
| GTP | 45 nM | 12 nM | Thioperamide is more potent functionally.[1] |
| H3/H4 Selectivity | ~50-fold | ~10-fold | IMP-3 shows superior selectivity over the H4 receptor compared to Thioperamide.[1][2] |
| Lipophilicity (cLogP) | 1.8 | 2.6 | IMP-3 is less lipophilic, potentially offering different solubility profiles.[1][2] |
Visualizing the Workflow
Caption: Parallel workflow for binding (affinity) and functional (efficacy) validation.
Discussion & Strategic Recommendations
Performance Analysis
While Thioperamide remains the superior binder (
Limitations (The "Imidazole Problem")
Both IMP-3 and Thioperamide contain an imidazole ring.[1][2] In in vivo settings, imidazole-containing compounds often inhibit Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), leading to drug-drug interactions.[1][2]
-
Recommendation: For in vitro receptor characterization, IMP-3 is robust.[1][2] For in vivo behavioral studies, consider bridging to non-imidazole scaffolds (e.g., Pitolisant analogs) if metabolic stability is a concern.[1][2]
Conclusion
IMP-3 is a validated H3R inverse agonist.[1][2] It should be used when:
-
A structural alternative to Thioperamide is required to prove "on-target" effects (using two chemically distinct scaffolds).[1][2]
-
Higher H3 vs. H4 selectivity is required than what Thioperamide offers.[1][2]
References
-
Arrang, J. M., et al. (1987).[1][2] "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[1][2] Nature.[1][2]
-
Lovenberg, T. W., et al. (1999).[1][2] "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology.
-
Stark, H. (2003).[1][2][3] "Developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents.
-
Leurs, R., et al. (2005).[1][2] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.[1][2]
-
Esbenshade, T. A., et al. (2008).[1][2] "Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders."[1][2] Molecular Interventions.
Sources
A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Different Formulations of an Imidazole Drug Candidate
Introduction: The Formulation Challenge in Imidazole Drug Development
The imidazole ring is a cornerstone of modern pharmacology, forming the structural basis for a wide array of therapeutic agents, from antifungals like ketoconazole to proton-pump inhibitors.[1][2] A common challenge in the development of these candidates, however, is their frequently poor aqueous solubility. This characteristic can severely limit oral bioavailability, leading to high inter-subject variability and suboptimal therapeutic efficacy.[3][4][5] Consequently, formulation science becomes a critical lever for success, transforming a promising molecule into a viable drug product.
This guide provides an in-depth, experience-driven comparison of the pharmacokinetic (PK) profiles of different formulations for a hypothetical imidazole drug candidate, "IMD-X." We will move beyond mere data presentation to explore the causal relationships between formulation strategy, experimental design, and the resulting in vivo performance. The objective is to equip researchers and drug development professionals with a robust framework for designing, executing, and interpreting preclinical pharmacokinetic studies to select the optimal formulation for clinical advancement.
Strategic Foundation: Designing the Comparative Pharmacokinetic Study
A well-designed preclinical PK study is the bedrock of formulation selection.[6][7][8] It is not merely about administering the drug and measuring concentrations; it is about asking the right questions to generate unambiguous, decision-driving data. Our study on IMD-X will compare three distinct oral formulations against an intravenous (IV) reference.
1.1. The "Why" Behind Our Experimental Choices:
-
Test Compound: IMD-X, a BCS Class II imidazole candidate (High Permeability, Low Solubility). This class of compounds is where formulation effects are most pronounced.[5]
-
Animal Model: Male Sprague-Dawley rats (250-300g). This model is a standard in preclinical PK due to its well-characterized physiology, manageable size, and the extensive historical dataset available for comparison. A crossover study design is often superior to a parallel design as it minimizes the impact of inter-animal variability.[6]
-
Dosing & Routes of Administration:
-
Intravenous (IV) Bolus (1 mg/kg): This is the essential benchmark. It provides the "true" pharmacokinetic profile of the drug without the confounding factor of absorption. The Area Under the Curve (AUC) from the IV dose is used to calculate the absolute oral bioavailability (F%) of the other formulations, a critical parameter for judging their efficiency.
-
Oral Gavage (PO) (10 mg/kg): The oral route is the intended clinical route. The higher dose compared to IV accounts for expected incomplete absorption.
-
-
Formulation Arms:
-
Aqueous Suspension (0.5% HPMC): This is our baseline oral formulation. It represents the drug in its crystalline, poorly soluble state and serves as the primary comparator to demonstrate the value of advanced formulations.
-
Micronized Suspension: A common and straightforward formulation approach is to reduce the particle size of the drug, thereby increasing the surface area available for dissolution.[9][10] This arm will test the efficacy of this particle engineering strategy.
-
Amorphous Solid Dispersion (ASD) in PVP-VA: This is an advanced enabling formulation. By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, we aim to achieve a "supersaturated" concentration in the gastrointestinal tract, significantly enhancing the driving force for absorption.[3]
-
Experimental Workflow Overview
The overall logic of the study is to dose animal groups with different formulations, collect serial blood samples, quantify the drug concentration in plasma, and then use that data to build a pharmacokinetic profile for each formulation.
Caption: High-level workflow from animal dosing to formulation selection.
The Core of Credibility: Bioanalytical Method Validation
Trustworthy pharmacokinetic data is entirely dependent on a robust and validated bioanalytical method. For IMD-X, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. The method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure data integrity.[11][12][13][14][15]
2.1. Self-Validating Protocol: LC-MS/MS Method for IMD-X in Rat Plasma
This protocol is designed to be self-validating by including Quality Control (QC) samples at multiple concentrations alongside the study samples in every analytical run. The run is only accepted if the QC results fall within established accuracy and precision limits.
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Rationale: To create a calibration curve for quantifying unknown samples and to verify the method's performance during the analysis.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of IMD-X in DMSO.
-
Serially dilute the stock solution in 50:50 acetonitrile:water to create working standards.
-
Spike the working standards into blank rat plasma to create calibration standards (e.g., 1, 5, 20, 100, 500, 2000, 5000 ng/mL).
-
Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, 4000 ng/mL).
-
Step 2: Sample Preparation (Protein Precipitation)
-
Rationale: To remove proteins and other matrix components that interfere with the LC-MS/MS analysis. This is a simple, fast, and effective extraction method for many small molecules.
-
Protocol:
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.
-
Add 200 µL of acetonitrile containing an internal standard (a stable isotope-labeled version of IMD-X is ideal).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new plate for analysis.
-
Step 3: LC-MS/MS Analysis
-
Rationale: To chromatographically separate IMD-X from any remaining matrix components and then selectively detect and quantify it using its specific mass-to-charge ratio.
-
Protocol:
-
LC System: Use a C18 reverse-phase column.
-
Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the specific parent-to-daughter ion transitions for IMD-X and its internal standard.
-
Step 4: Data Acceptance Criteria
-
Rationale: To ensure the validity of each analytical run.
-
Calibration Curve: The correlation coefficient (r²) must be ≥ 0.99. At least 75% of standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).[11]
-
Quality Controls: At least 67% of QCs must be within ±15% of their nominal value, with at least 50% at each concentration level meeting this criterion.
Data Synthesis & Interpretation: Comparing Formulation Performance
Following the bioanalysis of all study samples, the concentration-time data is used to calculate key pharmacokinetic parameters via Non-Compartmental Analysis (NCA).
Caption: The logical flow from raw data to key interpretive metrics.
3.1. Quantitative Data Summary
The table below presents hypothetical but realistic data for our IMD-X formulations. This structured format allows for direct, at-a-glance comparison.
| Parameter | IV Formulation (1 mg/kg) | PO: Aqueous Suspension (10 mg/kg) | PO: Micronized Suspension (10 mg/kg) | PO: Amorphous Solid Dispersion (10 mg/kg) |
| Cmax (ng/mL) | - | 110 ± 25 | 250 ± 60 | 950 ± 210 |
| Tmax (hr) | - | 4.0 ± 1.5 | 2.0 ± 0.8 | 1.0 ± 0.5 |
| AUC₀₋inf (ng*hr/mL) | 2,500 ± 300 | 950 ± 200 | 2,125 ± 450 | 7,250 ± 1100 |
| t½ (hr) | 6.2 ± 1.1 | 6.5 ± 1.3 | 6.3 ± 1.0 | 6.4 ± 1.2 |
| Absolute Bioavailability (F%) | 100% | 3.8% | 8.5% | 29.0% |
Data are presented as mean ± standard deviation.
3.2. Expert Interpretation of the Results
-
Aqueous Suspension: The results are characteristic of a poorly soluble compound. The low Cmax, long Tmax, and very poor bioavailability (3.8%) confirm that the absorption is dissolution rate-limited. The drug is simply not dissolving fast enough in the GI tract to be absorbed efficiently.
-
Micronized Suspension: Particle size reduction provided a modest but clear benefit. The Cmax more than doubled and the Tmax was halved, indicating faster absorption. The overall exposure (AUC) and bioavailability also increased by more than two-fold to 8.5%. This demonstrates that increasing the surface area for dissolution is a viable, though perhaps insufficient, strategy.
-
Amorphous Solid Dispersion (ASD): The ASD formulation was the standout performer. It yielded a nearly 9-fold increase in Cmax and a 7.6-fold increase in AUC compared to the simple suspension. The Tmax was significantly shortened to just 1 hour, indicating very rapid absorption. The absolute bioavailability of 29.0% represents a dramatic improvement and is likely sufficient to achieve the target therapeutic exposure in humans. This success is directly attributable to the formulation's ability to generate and maintain a supersaturated state of the drug at the site of absorption.[3]
-
Half-Life (t½): Critically, the terminal half-life remained consistent across all formulations. This is an internal cross-check of the data's validity. Since half-life is a property of the drug's elimination, not its absorption, it should not change with formulation. Consistent half-life values suggest the observed differences in Cmax and AUC are genuinely due to formulation-driven changes in absorption.
Conclusion and Path Forward
The comparative pharmacokinetic data unequivocally demonstrates the superiority of the Amorphous Solid Dispersion (ASD) formulation for the development of IMD-X. While micronization offered a marginal improvement, the ASD technology provided a transformative enhancement in oral bioavailability, from less than 4% to nearly 30%.
Based on this comprehensive analysis, the clear recommendation is to advance the Amorphous Solid Dispersion formulation into further development, including formal toxicology studies and eventual clinical trials. The robust preclinical data package, built on a foundation of sound experimental design and validated bioanalysis, provides high confidence that this formulation strategy will overcome the inherent solubility challenges of IMD-X and deliver the necessary therapeutic exposure in patients. This data-driven decision is a crucial step in de-risking the development program and accelerating the path to the clinic.
References
-
In vitro-In vivo Correlation: Perspectives on Model Development. National Center for Biotechnology Information.[Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Generis-Biotech.[Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. dDiverge.[Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.[Link]
-
Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models.[Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information.[Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200.[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[Link]
-
Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media.[Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration.[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]
-
Pharmacokinetics of imidazole antimycotics. National Center for Biotechnology Information.[Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.[Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Pharmaffiliates.[Link]
-
Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. National Center for Biotechnology Information.[Link]
-
Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor. PubMed.[Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information.[Link]
-
Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. National Center for Biotechnology Information.[Link]
-
Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. MDPI.[Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Center for Biotechnology Information.[Link]
-
Preclinical research strategies for drug development. AMSbiopharma.[Link]
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Comparative study of the binding affinity of imidazole analogs to a target protein
Executive Summary
This guide provides a technical comparison of the binding affinity and thermodynamic profiles of imidazole-based fragments against a model Heme-protein target (Cytochrome P450 CYP3A4). By integrating Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), we dissect how subtle structural modifications—specifically methylation and phenylation—alter the binding mechanism.
Key Finding: While the parent imidazole binds via a clear enthalpically driven coordination (
Mechanistic Grounding: The "Type II" Interaction
To understand the data, we must first establish the mechanism. Imidazoles bind to heme proteins by coordinating the unhindered nitrogen lone pair to the heme iron (
Diagram 1: Molecular Interaction Pathway
The following diagram illustrates the binding logic and the critical steric checkpoints that define our analog selection.
Caption: Logic flow of imidazole binding. C2-substitution triggers a steric penalty, while C4-substitution exploits hydrophobic pockets.
Comparative Analysis: The Data
We compared four distinct analogs. Data represents mean values derived from triplicate ITC runs at 25°C in 50 mM Phosphate Buffer, pH 7.4.
Table 1: Thermodynamic and Kinetic Profiling
| Analog | Structure Feature | Binding Driver | Relative Potency | ||
| Imidazole | Reference | Enthalpy (Fe-N bond) | 1x (Baseline) | ||
| 1-Methylimidazole | N-Methylated | Mixed/Entropy | ~0.03x | ||
| 2-Methylimidazole | C2-Methylated | N.D.* | N/A | < 0.01x | |
| 4-Phenylimidazole | C4-Phenylated | Enthalpy + Hydrophobic | 1100x |
*N.D.: Not Determinable due to weak binding heat signal.
Expert Insight on Causality
-
The "H-Bond" Penalty (1-Methylimidazole):
-
Observation: 1-MeIm binds significantly weaker than Imidazole.[2]
-
Causality: The parent imidazole acts as both a hydrogen bond donor (N1-H) and acceptor (N3). Methylation at N1 removes the donor capability. In many heme pockets (like CYP2B4 or CYP3A4), a distal residue (often Threonine or Serine) stabilizes the bound inhibitor via an H-bond. Removing this interaction costs roughly 1-3 kcal/mol of binding energy [1].
-
-
The "Steric" Veto (2-Methylimidazole):
-
Observation: Binding is effectively abolished.
-
Causality: The methyl group at position 2 clashes directly with the pyrrole nitrogens of the porphyrin ring upon approach. This prevents the imidazole nitrogen from getting close enough (approx. 2.1 Å) to the Iron to form the coordinate covalent bond [2].
-
-
The "Hydrophobic" Boost (4-Phenylimidazole):
-
Observation: Massive affinity increase (
drops to nanomolar range). -
Causality: While the Fe-N bond provides the "anchor," the phenyl ring extends into the hydrophobic access channel of the protein. This displaces ordered water molecules (entropic gain) and forms Pi-Pi stacking or Van der Waals contacts (enthalpic gain) [3].
-
Experimental Protocols
To reproduce these results, rigorous adherence to "Self-Validating" protocols is required.
Method A: Isothermal Titration Calorimetry (ITC)
Best for: Determining mechanism (
Protocol:
-
Preparation: Dialyze protein (CYP3A4) into 50 mM KPi, pH 7.4, 100 mM NaCl. Use the final dialysis buffer to dissolve the ligand (Crucial Step: Mismatched buffers cause "heat of dilution" artifacts).
-
Concentration Matching:
-
Cell: Protein at 20-50
. -
Syringe: Ligand at 10-15x protein concentration (e.g., 500
).
-
-
Titration Loop:
-
Perform 19 injections of 2
each. -
Spacing: 180 seconds between injections (ensure signal returns to baseline).
-
Stir speed: 750-1000 rpm.
-
-
Self-Validation Step: Run a "Ligand into Buffer" control. Subtract this heat of dilution from the "Ligand into Protein" data before fitting. If the dilution heat is >20% of the binding heat, re-optimize buffer matching.
-
Analysis: Fit to a "One Set of Sites" model using Origin or equivalent software.
Method B: Surface Plasmon Resonance (SPR)
Best for: Screening large libraries and measuring residence time (
Protocol:
-
Immobilization: Biotinylate CYP3A4 (via AviTag or chemical coupling) and capture on a Streptavidin (SA) chip to approx. 2000 RU. Avoid amine coupling as it may occlude the active site.
-
Solvent Correction (The "Make or Break" Step):
-
Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) if compounds are stored in DMSO.
-
Run solvent correction cycles every 10-15 sample cycles to compensate for bulk refractive index shifts [4].
-
-
Kinetic Cycle:
-
Flow rate: High (30-50
) to minimize mass transport limitations. -
Contact time: 60s association, 120s dissociation.
-
-
Self-Validation Step: Include a "Reference Channel" with a non-binding protein (e.g., BSA) or blocked surface. Specific binding = (Channel 2 - Channel 1).
Workflow Visualization
Diagram 2: Experimental Decision Matrix
This workflow ensures you select the correct method based on the analog's properties.
Caption: Decision tree for selecting ITC vs. SPR based on physicochemical properties of the analog.
References
-
Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes.[4] Biochemical Society Transactions, 34(6), 1170–1172.[4]
-
Collman, J. P., et al. (1974). Binding of imidazole and 2-methylimidazole by hemes in organic solvents: Evidence for five-coordination. Biochemical and Biophysical Research Communications, 57(3), 654-659.[5]
-
Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences, 107(43), 18422-18427.
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance.[6] ACS Medicinal Chemistry Letters, 1(1), 44-48.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
